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  • Product: 2-Bromo-1-methoxy-3-methylbenzene
  • CAS: 38197-43-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-1-methoxy-3-methylbenzene: Synthesis, Characterization, and Applications

Foreword: The Strategic Value of a Versatile Building Block In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the strategic importance of well-defined m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the strategic importance of well-defined molecular scaffolds cannot be overstated. Aryl halides, and specifically substituted bromoanisoles, represent a cornerstone class of intermediates. Their utility stems from a delicate balance of stability and reactivity, offering a reliable handle for sophisticated molecular engineering. This guide focuses on a particularly valuable, yet often overlooked, member of this family: 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-Bromo-3-methylanisole).

This document moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's structure, a deep dive into its synthesis with a focus on the underlying chemical principles, a thorough guide to its analytical characterization, and an exploration of its utility as a synthetic precursor. The protocols and insights presented herein are grounded in established chemical literature and practical laboratory experience, aiming to empower you to confidently incorporate this versatile building block into your research and development programs.

Molecular Structure and Physicochemical Properties

2-Bromo-1-methoxy-3-methylbenzene possesses a strategically substituted benzene ring, which dictates its chemical behavior and potential applications.

Structure:

Caption: Chemical structure of 2-Bromo-1-methoxy-3-methylbenzene.

The molecule features a methoxy (-OCH₃) group, a bromine (-Br) atom, and a methyl (-CH₃) group attached to a benzene ring. The substitution pattern is 1,2,3, which leads to a sterically hindered yet synthetically valuable arrangement.

Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 38197-43-2[1][2]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 35.5-36.5 °C[2]
Boiling Point 110-115 °C (at 16 Torr)[2]
Density ~1.378 g/cm³ (predicted)[2]

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of 2-Bromo-1-methoxy-3-methylbenzene can be approached via two primary, logical routes, each with its own set of advantages and mechanistic considerations. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Electrophilic Aromatic Substitution of 3-Methylanisole

This is arguably the more direct route, involving the bromination of commercially available 3-methylanisole.

Reaction Scheme:

Synthesis_Pathway_A start 3-Methylanisole product 2-Bromo-1-methoxy-3-methylbenzene start->product Electrophilic Aromatic Substitution reagent Br₂ or NBS (Brominating Agent) reagent->product

Caption: Synthesis of 2-Bromo-1-methoxy-3-methylbenzene via bromination.

Mechanistic Rationale: The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction. The methoxy group (-OCH₃) is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The methyl group (-CH₃) is also an activating, ortho, para-director, albeit weaker than the methoxy group.

In the case of 3-methylanisole, the directing effects of the two groups must be considered in concert. The positions ortho to the methoxy group are C2 and C6. The positions ortho to the methyl group are C2 and C4. The position para to the methoxy group is C5, and the position para to the methyl group is C6. The C2 position is activated by both groups (ortho to both), making it a highly likely site for substitution. The C6 position is also strongly activated (ortho to the methoxy and para to the methyl). However, the C2 position is generally favored due to the slightly stronger directing effect of the methoxy group. This regioselectivity is key to the successful synthesis of the desired isomer.

Experimental Protocol (Illustrative):

  • Reaction Setup: To a solution of 3-methylanisole (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0 eq.) in the same solvent to the reaction mixture over 30 minutes. N-Bromosuccinimide (NBS) can be used as a milder and safer alternative to liquid bromine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-Bromo-1-methoxy-3-methylbenzene.

Pathway B: Methylation of 2-Bromo-3-methylphenol

An alternative strategy involves the methylation of the corresponding phenol. This can be advantageous if 2-bromo-3-methylphenol is more readily available or is a downstream product from another synthetic sequence.

Reaction Scheme:

Synthesis_Pathway_B start 2-Bromo-3-methylphenol product 2-Bromo-1-methoxy-3-methylbenzene start->product Williamson Ether Synthesis reagent Dimethyl sulfate or Methyl iodide + Base (e.g., K₂CO₃) reagent->product

Caption: Synthesis via methylation of the corresponding phenol.

Mechanistic Rationale: This reaction is a classic Williamson ether synthesis. A base, such as potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an Sₙ2 reaction, forming the desired ether linkage.

Experimental Protocol (Illustrative):

  • Reaction Setup: Combine 2-bromo-3-methylphenol (1.0 eq.), a suitable base such as anhydrous potassium carbonate (1.5-2.0 eq.), and a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Methylation: Add the methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 eq.), to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. The product can then be purified by column chromatography or vacuum distillation.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized 2-Bromo-1-methoxy-3-methylbenzene is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the aromatic ring will appear in this region. Due to the substitution pattern, they will exhibit a complex splitting pattern, likely a triplet and two doublets, or a doublet of doublets, depending on the coupling constants. The proton at C5, situated between two hydrogens, would likely appear as a triplet. The protons at C4 and C6 would be doublets or doublets of doublets.

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet.

  • Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group (-CH₃) will also appear as a sharp singlet.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
C-O (C1) 150-160Aromatic carbon attached to electronegative oxygen.
C-Br (C2) 110-120Aromatic carbon attached to bromine.
C-CH₃ (C3) 135-145Substituted aromatic carbon.
Aromatic CH 110-130Unsubstituted aromatic carbons.
-OCH₃ 55-65Methoxy carbon.
-CH₃ 15-25Methyl carbon.

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000 C-H stretchAromatic C-H
3000-2850 C-H stretchAliphatic C-H (in -CH₃ and -OCH₃)
1600-1450 C=C stretchAromatic ring
1250-1000 C-O stretchAryl ether
~1050 C-Br stretchAryl bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A key feature will be the presence of two molecular ion peaks of almost equal intensity, one at m/z = 200 and the other at m/z = 202. This characteristic M⁺ and M+2 pattern is indicative of the presence of a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

  • Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at [M-15]⁺, or the loss of the entire methoxy group (-OCH₃) to give a fragment at [M-31]⁺.

Applications in Synthetic Chemistry

2-Bromo-1-methoxy-3-methylbenzene is a valuable intermediate, primarily utilized in carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is most pronounced in modern cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3]

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][4] This allows for the formation of a new carbon-carbon bond at the C2 position, introducing a wide variety of aryl, heteroaryl, or alkyl groups. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.[5]

Illustrative Reaction:

Suzuki_Coupling reactant1 2-Bromo-1-methoxy-3-methylbenzene product 2-R-1-methoxy-3-methylbenzene reactant1->product reactant2 R-B(OH)₂ (Boronic Acid) reactant2->product catalyst Pd Catalyst + Base catalyst->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling using 2-Bromo-1-methoxy-3-methylbenzene.

Other Cross-Coupling Reactions

Beyond the Suzuki coupling, this aryl bromide is a suitable substrate for other important transformations, including:

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to substituted anilines.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

Grignard Reagent Formation

The aryl bromide can be converted into the corresponding Grignard reagent by reaction with magnesium metal. This creates a powerful carbon-based nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce functional groups.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are essential when handling 2-Bromo-1-methoxy-3-methylbenzene.

  • Hazard Identification: The compound is generally classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.[1][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration by a licensed disposal company.

Conclusion

2-Bromo-1-methoxy-3-methylbenzene is more than just another chemical intermediate; it is a versatile and strategically important building block for modern organic synthesis. Its well-defined structure, predictable reactivity in key transformations like the Suzuki-Miyaura coupling, and accessible synthesis routes make it an invaluable tool for chemists in both academic and industrial settings. This guide has aimed to provide a comprehensive and practical overview to facilitate its effective and safe use in the laboratory.

References

  • Chemsrc. 2-Bromo-1-methoxy-3-methylbenzene | CAS#:38197-43-2. Available from: [Link]

  • Google Patents. Anisole bromination. US5008464A.
  • PubMed. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Available from: [Link]

  • PMC. Special Issue “Development and Synthesis of Biologically Active Compounds”. Available from: [Link]

  • PubChem. 2-Bromo-3-methoxytoluene. Available from: [Link]

  • Pearson. Predict the major products of the following reactions. (f) p-methylanisole + Br2, light. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • ResearchGate. The yield versus time for Suzuki–Miyaura coupling reaction of.... Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • MDPI. The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Capot Chemical. 2-Bromo-3-methylanisole. Available from: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

  • MSU chemistry. Infrared Spectroscopy. Available from: [Link]

  • YouTube. Bromination of Anisole. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • PubChem. 2-Bromo-3-methoxytoluene. Available from: [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available from: [Link]

  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. Available from: [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Google Patents. CA2023977A1 - Anisole bromination.
  • MDPI. Special Issue : Synthesis of Bioactive Compounds. Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link]

  • Quora. How is the bromination mechanism of anisole carried out?. Available from: [Link]

  • Chegg.com. Solved Part II Match the 1H−NMR spectrum given on the next 3. Available from: [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]

  • ResearchGate. Selected natural products (first row) and synthetic bioactive molecules.... Available from: [Link]

Sources

Exploratory

2-Bromo-1-methoxy-3-methylbenzene physical properties

CAS: 38197-43-2 | Formula: C₈H₉BrO | Mol.[1][2] Weight: 201.06 g/mol [1] Executive Summary: The "Crowded" Scaffold 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-Bromo-3-methylanisole) is a specialized tri-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 38197-43-2 | Formula: C₈H₉BrO | Mol.[1][2] Weight: 201.06 g/mol [1]

Executive Summary: The "Crowded" Scaffold

2-Bromo-1-methoxy-3-methylbenzene (also known as 2-Bromo-3-methylanisole) is a specialized tri-substituted benzene derivative utilized primarily as a steric scaffold in medicinal chemistry and materials science.[2] Its significance lies in its 1,2,3-substitution pattern .[2] The bromine atom at position 2 is "sandwiched" between a methoxy group (position 1) and a methyl group (position 3).[2]

This steric congestion makes the molecule a valuable, albeit challenging, electrophile in Palladium-catalyzed cross-coupling reactions.[2] It is frequently employed to introduce a 2-methoxy-6-methylphenyl moiety into biaryl systems, a structural motif known to restrict rotation (atropisomerism) and improve metabolic stability in drug candidates.[2]

Chemical Identity & Structural Analysis[2]

The molecule is defined by the crowding of three contiguous substituents on the benzene ring.[2]

IdentifierValue
IUPAC Name 1-Bromo-2-methoxy-6-methylbenzene (or 2-Bromo-1-methoxy-3-methylbenzene)
Common Name 2-Bromo-3-methylanisole
CAS Number 38197-43-2
SMILES COc1cccc(C)c1Br
InChI Key ZPXCHEDAXFJYBZ-UHFFFAOYSA-N
Structural Logic: The Steric "Sandwich"

The reactivity of the C–Br bond is heavily influenced by the ortho-substituents.[2]

  • Electronic Effect: The methoxy group (-OMe) is electron-donating (resonance), increasing electron density at the ortho/para positions.[2] This facilitates oxidative addition of Palladium during catalysis, provided the catalyst can access the C-Br bond.[2]

  • Steric Effect: The adjacent Methyl (-CH₃) and Methoxy (-OCH₃) groups create a "steric pocket."[2] Standard planar ligands (like PPh₃) often fail to facilitate coupling at this position due to cone angle restrictions.[2]

StericMap cluster_implication Chemical Consequence Core Benzene Ring Pos1 Pos 1: -OCH3 (Electron Donor) Core->Pos1 Pos2 Pos 2: -Br (Reactive Handle) Core->Pos2 Pos3 Pos 3: -CH3 (Steric Bulk) Core->Pos3 Pos1->Pos2 Steric Clash Result Requires Sterically Demanding Ligands (e.g., SPhos, XPhos) Pos2->Result Access Restricted Pos3->Pos2 Steric Clash

Figure 1: Steric environment of the 2-bromo position.[2] The flanking groups necessitate specialized catalytic systems.[2]

Physical Properties Matrix

Data aggregated from verified chemical databases and safety sheets.

PropertyValueConditions / Note
Physical State Liquid (or low-melting solid)May solidify in cold storage.[2]
Melting Point 35.5 – 36.5 °C[1]
Boiling Point 110 – 115 °C@ 16 Torr (Reduced Pressure) [1]
Density 1.378 ± 0.06 g/cm³Predicted [1]
Refractive Index 1.535@ 20°C [1]
Flash Point ~103 °CClosed Cup
Solubility Immiscible in waterSoluble in DCM, THF, Ethyl Acetate.[2]
Appearance Colorless to light yellowDarkens upon oxidation/light exposure.[2]

Synthetic Utility & Reactivity[2]

Primary Application: Suzuki-Miyaura Coupling

This molecule is a classic "hindered aryl halide."[2] In drug development, it is used to install the 2-methoxy-3-methylphenyl group.[2]

  • Challenge: The oxidative addition of Pd(0) into the C-Br bond is slow due to sterics.[2]

  • Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-heterocyclic carbenes (NHC) to stabilize the active Pd species and facilitate the cycle.[2]

Directed Ortho Metalation (DOM)

While the methoxy group is a strong DOM directing group, the position ortho to it (Position 2) is blocked by Bromine.[2]

  • Lithiation Logic: Treatment with n-BuLi will predominantly result in Halogen-Lithium Exchange at Position 2 (replacing Br with Li) rather than deprotonation at Position 6.[2]

  • Utility: This allows the molecule to be converted into a nucleophile (Aryl-Li) for reaction with electrophiles (aldehydes, ketones).[2]

Experimental Protocol: Suzuki Coupling of Hindered Bromide

Objective: Coupling 2-Bromo-1-methoxy-3-methylbenzene with Phenylboronic acid (Model Reaction). Rationale: Standard conditions (Pd(PPh₃)₄) often result in low yields for this substrate.[2] This protocol uses SPhos , a ligand designed to handle hindered substrates.[2]

Materials
  • Substrate: 2-Bromo-1-methoxy-3-methylbenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2 mol%)[2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[2]

  • Base: K₃PO₄ (2.0 equiv, finely ground)[2]

  • Solvent: Toluene/Water (10:1 ratio)[2]

Workflow Diagram

SuzukiWorkflow Start Start: Charge Reaction Vessel (Inert Atmosphere) Mix Add Pd(OAc)2 + SPhos Solvent: Toluene Stir 15 min (Pre-complexation) Start->Mix AddSub Add Aryl Bromide + Boronic Acid + Base Mix->AddSub Heat Heat to 100°C Time: 12-18 Hours AddSub->Heat Check TLC/LCMS Check (Look for disappearance of Bromide) Heat->Check Check->Heat Incomplete Workup Workup: Dilute EtOAc, Wash H2O/Brine Dry Na2SO4 Check->Workup Conversion >95% Purify Column Chromatography (Hexane/EtOAc) Workup->Purify

Figure 2: Optimized workflow for cross-coupling hindered aryl bromides.

Step-by-Step Procedure
  • Pre-complexation (Critical): In a glovebox or under Argon flow, add Pd(OAc)₂ and SPhos to the reaction vial.[2] Add anhydrous Toluene.[2] Stir for 15 minutes at room temperature to generate the active catalytic species (L-Pd-OAc).[2]

  • Addition: Add 2-Bromo-1-methoxy-3-methylbenzene, Phenylboronic acid, and K₃PO₄.

  • Degassing: Add the water component (degassed).[2] Seal the vial.

  • Reaction: Heat the block to 100°C. Vigorous stirring is essential as this is a biphasic system.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The starting bromide (Rf ~0.[2]6) should disappear; the biaryl product will likely be more polar or fluorescent.[2]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[2] Dilute with Ethyl Acetate, wash with water and brine.[2]

  • Purification: Flash chromatography on silica gel.

Handling, Safety, & Stability

GHS Classification[2][5]
  • Signal Word: Warning

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

Storage & Stability[2][7]
  • Light Sensitivity: Aryl bromides can be photosensitive over long periods.[2] Store in amber glass.

  • Temperature: Store at 2-8°C. Since the melting point is ~35°C, it may fluctuate between solid and liquid in a warm lab. It is best handled as a liquid by gently warming if solidified.[2]

  • Incompatibility: Strong oxidizing agents.[2][4]

References

  • PubChem. (2025).[2][5] 2-Bromo-3-methoxytoluene (Compound).[1][2] National Library of Medicine.[2] Retrieved February 8, 2026, from [Link]

  • ChemSrc. (2025).[2][3] CAS 38197-43-2 Entry.[1][2][6] Retrieved February 8, 2026, from [Link][2]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1-methoxy-3-methylbenzene, also known as 2-bromo-3-methylanisole, is a valuable substituted aromatic compound utilized as a key interme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-methoxy-3-methylbenzene, also known as 2-bromo-3-methylanisole, is a valuable substituted aromatic compound utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern offers a versatile platform for further functionalization, making a reliable and well-understood synthetic pathway essential for researchers in the field. This guide provides a comprehensive overview of the synthesis of 2-bromo-1-methoxy-3-methylbenzene, focusing on the underlying chemical principles, a detailed experimental protocol, and crucial safety considerations.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and common approach for the synthesis of 2-bromo-1-methoxy-3-methylbenzene is through the electrophilic aromatic substitution of the readily available starting material, 3-methylanisole. In this reaction, a bromine atom is introduced onto the aromatic ring.

Understanding Regioselectivity

The key challenge in this synthesis is controlling the regioselectivity of the bromination. The starting material, 3-methylanisole, possesses two activating groups on the benzene ring: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both of these are ortho-, para-directing groups, meaning they activate the positions ortho and para to themselves towards electrophilic attack.[1]

  • The methoxy group is a strong activating group due to the resonance donation of its lone pair of electrons into the aromatic ring. It directs electrophiles to the 2-, 4-, and 6-positions.[1]

  • The methyl group is a weaker activating group that directs electrophiles to the 2-, 4-, and 6-positions relative to its own position.

Therefore, the possible isomers from the bromination of 3-methylanisole are 2-bromo-, 4-bromo-, and 6-bromo-1-methoxy-3-methylbenzene. The formation of the desired 2-bromo isomer is influenced by a combination of electronic and steric factors. While both groups activate the 2-position, steric hindrance from the adjacent methyl group can influence the approach of the electrophile.

dot```dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"3-Methylanisole" [fillcolor="#34A853"]; "Brominating Agent" [fillcolor="#EA4335"]; "2-Bromo-1-methoxy-3-methylbenzene" [fillcolor="#FBBC05"]; "Isomeric Byproducts" [shape=ellipse, style=dashed, fillcolor="#5F6368"];

"3-Methylanisole" -- "Brominating Agent" [label="Electrophilic Aromatic Substitution"]; "Brominating Agent" -> "2-Bromo-1-methoxy-3-methylbenzene" [label="Major Product"]; "Brominating Agent" -> "Isomeric Byproducts" [label="Minor Products (4-bromo, 6-bromo)", style=dashed]; }

Caption: Step-by-step experimental workflow.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Bromo-1-methoxy-3-methylbenzene

PropertyValueReference
CAS Number 38197-43-2[2]
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance White to off-white solid[2]
Melting Point 35.5-36.5 °C[2]
Boiling Point 110-115 °C at 16 Torr[2]
Density 1.378 g/cm³ (predicted)[2]

Characterization

The identity and purity of the synthesized 2-bromo-1-methoxy-3-methylbenzene should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl group protons (a singlet around 2.2-2.4 ppm). [3]The coupling patterns of the aromatic protons will be crucial for confirming the 2-bromo substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the eight carbon atoms in the molecule, including the carbon bearing the bromine atom and the carbons of the methoxy and methyl groups. [3][4]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether linkage, and C-Br stretching.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of dust.

    • Acetonitrile: Acetonitrile is flammable and toxic. Avoid contact with skin and eyes and work in a well-ventilated area.

    • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is grounded in established principles of electrophilic aromatic substitution and the use of well-documented reagents. The described work-up and purification procedures are standard techniques in organic synthesis designed to isolate the desired product in high purity. The final characterization through NMR, MS, and IR serves as a self-validating system to confirm the successful synthesis of 2-bromo-1-methoxy-3-methylbenzene.

References

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Wikipedia. (2023, October 26). Electrophilic aromatic directing groups. In Wikipedia. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. In Wikipedia. [Link]

  • Gaude, V., et al. (2014).
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • Schaefer, T., et al. (2011). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 68(8), 1357-1363.
  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: 2-Bromo-1-methoxy-3-methylbenzene

Topic: (CAS 38197-43-2) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists The "Crowded" Scaffold: Synthesis, Nomenclature, and Orthogonal Reactivity Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 38197-43-2) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

The "Crowded" Scaffold: Synthesis, Nomenclature, and Orthogonal Reactivity

Executive Summary & Structural Significance

2-Bromo-1-methoxy-3-methylbenzene (commonly 2-Bromo-3-methylanisole ) represents a class of "congested" aromatic building blocks essential for modern drug discovery.[1] Its structural value lies in the 1,2,3-trisubstitution pattern .[1] The bromine atom is sterically "sandwiched" between a methoxy group (an electron donor) and a methyl group (a steric bulk provider).[1]

This specific arrangement creates a "buttressing effect," making the bromine position sterically hindered yet electronically activated for specific transformations.[1] It serves as a critical intermediate for synthesizing atropisomeric biaryls (via Suzuki-Miyaura coupling) and for generating crowded organolithium species via halogen-lithium exchange.[1]

Critical Sourcing Note: Researchers often confuse this isomer with its less hindered regioisomer, 3-Bromo-5-methylanisole (CAS 29578-83-4).[1] Verification of the substitution pattern (1,2,3 vs 1,3,5) is mandatory before procurement.[1]

Nomenclature and Identification

While the user-specified name "2-Bromo-1-methoxy-3-methylbenzene" is chemically descriptive, it treats the molecule as a benzene derivative. Under IUPAC 2013 recommendations, Anisole is the Preferred IUPAC Name (PIN) parent structure.

PropertyDetail
IUPAC PIN 2-Bromo-3-methylanisole
Systematic Name 1-Bromo-2-methoxy-3-methylbenzene
CAS Registry Number 38197-43-2
Common Confusion Do NOT confuse with CAS 29578-83-4 (3-Bromo-5-methylanisole)
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Physical State Low-melting solid or oil (MP: ~35–37 °C)

Synthetic Pathways: The Regioselectivity Challenge

Synthesizing the 1,2,3-isomer is non-trivial.[1] Direct bromination of 3-methylanisole is not viable for high-purity synthesis because the directing effects of the methoxy group (strong ortho/para) and the methyl group (weak ortho/para) favor the 4-position (para to OMe) or the 6-position (less hindered ortho). The 2-position is sterically disfavored.[1]

Recommended Route: O-Methylation of 2-Bromo-3-methylphenol

The most robust laboratory and scale-up route bypasses the regioselectivity issue by starting with the pre-brominated phenol, 2-bromo-3-methylphenol .

Experimental Protocol: O-Methylation

This protocol ensures complete conversion while minimizing side reactions.[1]

Reagents:

  • Substrate: 2-Bromo-3-methylphenol (1.0 eq)[1]

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS) (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous/granular)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-3-methylphenol in Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃. The mixture will form a suspension.[1] Stir at room temperature for 15 minutes to initiate phenoxide formation.[1]

  • Addition: Add Methyl Iodide dropwise via syringe. Caution: MeI is a volatile carcinogen; use a fume hood.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60 °C bath temp) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[1] The starting phenol (more polar) should disappear, replaced by the less polar anisole product.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the solid inorganic salts (K₂CO₃/KI) and rinse the cake with acetone.

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove any unreacted phenol) followed by Brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The resulting oil/solid is usually >95% pure.[1] If necessary, purify via short-path distillation or silica plug filtration.[1]

Visualization: Synthesis Logic

The following diagram illustrates why the "Direct Route" fails and why the "Phenol Route" is superior.

SynthesisLogic Start 3-Methylanisole DirectBr Direct Bromination (Br2/FeBr3) Start->DirectBr EAS WrongIsomer 4-Bromo-3-methylanisole (Major Product - WRONG) DirectBr->WrongIsomer Sterics favor Para AltStart 2-Bromo-3-methylphenol Methylation O-Methylation (MeI, K2CO3) AltStart->Methylation SN2 Target 2-Bromo-3-methylanisole (TARGET) Methylation->Target High Yield

Caption: Comparative synthetic pathways. Direct bromination yields the incorrect regioisomer due to steric hindrance at the C2 position.

Reactivity Profile & Applications

The 2-Bromo-1-methoxy-3-methylbenzene scaffold offers "Orthogonal Reactivity."[1] The three substituents allow for divergent chemical transformations.

A. Halogen-Lithium Exchange (The "Placeholder" Strategy)

While Directed Ortho Metalation (DoM) of 3-methylanisole is difficult to control (often favoring C6), the bromine atom in the target molecule acts as a perfect "placeholder" for lithium.[1]

  • Reaction: Treatment with n-Butyllithium (n-BuLi) in THF at -78 °C effects rapid Lithium-Halogen Exchange .[1]

  • Result: Generates the 2-lithio-3-methylanisole species cleanly.

  • Utility: This nucleophile can then react with electrophiles (aldehydes, CO₂, silanes) to introduce functional groups into the sterically crowded C2 position, which is otherwise inaccessible.

B. Suzuki-Miyaura Cross-Coupling (Steric Challenge)

Coupling this bromide with aryl boronic acids is challenging due to the ortho-ortho disubstitution (Methoxy and Methyl).[1]

  • Problem: The oxidative addition of Pd(0) into the C-Br bond is slow due to steric crowding. Furthermore, the resulting Pd(II) complex is crowded, making transmetallation difficult.

  • Solution: Use electron-rich, bulky phosphine ligands such as SPhos or XPhos (Buchwald Ligands).[1] These ligands facilitate oxidative addition and stabilize the active catalytic species.[1]

  • Protocol Tip: Use strong bases (e.g., K₃PO₄) and higher temperatures (toluene/water at 100 °C) to force the coupling.

Visualization: Reactivity Divergence

Reactivity Center 2-Bromo-3-methylanisole (The Scaffold) Li_Exchange Li-Halogen Exchange (n-BuLi, -78°C) Center->Li_Exchange Suzuki Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Center->Suzuki Demethylation Demethylation (BBr3, DCM) Center->Demethylation LithioSpecies 2-Lithio-3-methylanisole (Nucleophile) Li_Exchange->LithioSpecies Electrophile Reaction with E+ (e.g., DMF, CO2) LithioSpecies->Electrophile Product_A 2-Functionalized Anisole Electrophile->Product_A Product_B Sterically Hindered Biaryl Suzuki->Product_B Requires Bulky Ligand Product_C 2-Bromo-3-methylphenol Demethylation->Product_C

Caption: Divergent reactivity pathways. The scaffold supports lithiation (via Br exchange), cross-coupling (with specialized catalysts), and deprotection.

Safety and Handling (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place. Unlike some benzyl bromides, this aryl bromide is relatively stable to hydrolysis but should be kept away from strong oxidizers.[1]

  • Disposal: Halogenated organic waste.[1]

References

  • PubChem Compound Summary. (n.d.). 2-Bromo-1-methoxy-3-methylbenzene (CAS 38197-43-2).[1][3][4] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] (Foundational text on lithiation regioselectivity).

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides.[1][6] Accounts of Chemical Research, 41(11), 1461–1473. (Context for coupling hindered bromides).

Sources

Foundational

Foundational Principles: Structural and Symmetry Analysis

An In-Depth Technical Guide to the 13C NMR of 2-Bromo-1-methoxy-3-methylbenzene This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 2-Bromo-1-methoxy-3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR of 2-Bromo-1-methoxy-3-methylbenzene

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 2-Bromo-1-methoxy-3-methylbenzene. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex organic molecules. The narrative moves from theoretical prediction and substituent effects to practical experimental design and spectral interpretation, embodying a framework of self-validating methodologies.

Before acquiring any spectral data, a thorough theoretical analysis of the target molecule is paramount. 2-Bromo-1-methoxy-3-methylbenzene presents a classic case of a polysubstituted aromatic system where the interplay of electronic effects dictates the chemical environment of each carbon atom.

A critical first step is the assessment of molecular symmetry. In 2-Bromo-1-methoxy-3-methylbenzene, the substitution pattern (1,2,3-trisubstituted with three different groups) removes all planes of symmetry within the benzene ring.[1][2][3][4] This lack of symmetry is a key predictive insight: every carbon atom in the molecule is in a unique chemical environment. Therefore, we anticipate a 13C NMR spectrum displaying a total of eight distinct signals: six for the aromatic carbons, one for the methoxy carbon (-OCH3), and one for the methyl carbon (-CH3).

Caption: Structure of 2-Bromo-1-methoxy-3-methylbenzene with IUPAC numbering for NMR analysis.

Predicting Chemical Shifts: The Role of Substituent Effects

The chemical shift (δ) of each carbon is governed by the shielding and deshielding effects of the substituents. These effects are a combination of induction (through-bond polarization) and resonance (delocalization of π-electrons). We can predict the approximate chemical shifts by starting with the baseline value for benzene (δ ≈ 128.5 ppm) and applying additive substituent chemical shift (SCS) parameters.[5][6]

  • Methoxy Group (-OCH3): This is a strong electron-donating group (EDG) through resonance and electron-withdrawing through induction. The resonance effect dominates, leading to significant shielding (upfield shift, negative SCS) at the ortho (C2, C6) and para (C4) positions. The ipso-carbon (C1), to which the group is attached, is deshielded (downfield shift, positive SCS).[7][8][9]

  • Bromo Group (-Br): Halogens are electron-withdrawing through induction but electron-donating through resonance. For bromine, the inductive effect is stronger, making it a deactivating group. It deshields most ring carbons. A notable exception is the "heavy atom effect," where the large electron cloud of bromine can induce shielding on the directly attached ipso-carbon (C2).[10]

  • Methyl Group (-CH3): This is a weak electron-donating group through hyperconjugation and induction. It causes minor shielding at the ortho and para positions and slight deshielding at the ipso-carbon (C3).

By applying the principle of additivity, we can estimate the chemical shift for each aromatic carbon.[10][11] The non-aromatic carbons have more predictable shifts based on their functional group type.[12][13]

Carbon AtomAttached Substituent(s)Dominant Electronic EffectsPredicted Chemical Shift (δ, ppm)
C1 -OCH3Ipso to strong EDG (-OCH3), ortho to -Br and -CH3. Strongly deshielded.155 - 160
C2 -BrIpso to -Br, ortho to -OCH3. Shielded by -OCH3, complex effect from -Br.110 - 115
C3 -CH3Ipso to -CH3, ortho to -OCH3. Shielded by -OCH3, slightly deshielded by -CH3.135 - 140
C4 -HPara to -OCH3, meta to -Br and -CH3. Strongly shielded by the methoxy group.120 - 125
C5 -HMeta to -OCH3 and -Br, ortho to -CH3. Relatively unaffected by resonance.128 - 132
C6 -HOrtho to -OCH3, meta to -CH3, para to -Br. Strongly shielded by the methoxy group.108 - 112
-OCH3 N/ATypical ether carbon, attached to an aromatic ring.55 - 60
-CH3 N/ATypical aromatic methyl carbon.15 - 20

Experimental Design: A Self-Validating Protocol

The integrity of NMR data is contingent upon a meticulously executed experimental protocol. The following workflow is designed to produce high-quality, reproducible 13C NMR spectra.

Sample Preparation

The quality of the final spectrum is directly proportional to the quality of the sample preparation.

  • Quantify Sample: Weigh approximately 50-100 mg of 2-Bromo-1-methoxy-3-methylbenzene for a standard 13C experiment. While a spectrum can be obtained with less material, this amount ensures a good signal-to-noise ratio in a reasonable timeframe.[14]

  • Select Solvent: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice for non-polar to moderately polar organic compounds.[15][16] Use approximately 0.6-0.7 mL of solvent.

  • Add Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its 13C signal is defined as 0.0 ppm, serving as the universal reference point for the chemical shift scale.[5][17]

  • Ensure Homogeneity: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

  • Filter Sample: To remove any particulate matter which can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

Data Acquisition and Validation

The following steps outline the acquisition of a standard proton-decoupled 13C spectrum and the essential validation experiments using DEPT.

G prep Sample Preparation (50-100mg in 0.7mL CDCl3 + TMS) load Insert Sample & Lock on Deuterium Signal prep->load shim Shim Magnetic Field (Automated/Manual Gradient Shim) load->shim acquire_13C Acquire Broadband Decoupled 13C Spectrum (e.g., zgpg30, D1=2s, NS=1024) shim->acquire_13C acquire_DEPT135 Acquire DEPT-135 Spectrum shim->acquire_DEPT135 Validation Step acquire_DEPT90 Acquire DEPT-90 Spectrum shim->acquire_DEPT90 Validation Step process_13C Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_13C->process_13C analysis Correlate and Assign Signals (13C + DEPT Data) process_13C->analysis acquire_DEPT135->analysis acquire_DEPT90->analysis

Caption: Experimental workflow for the acquisition and validation of a 13C NMR spectrum.

  • Standard 13C Spectrum: A standard experiment involves broadband proton decoupling. This technique irradiates all proton frequencies, causing the collapse of all 1H-13C coupling multiplets into single sharp lines, which vastly simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[18]

  • DEPT Spectroscopy (for Validation): Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments crucial for validating carbon assignments.[19][20]

    • DEPT-90: This spectrum shows only signals from CH (methine) carbons.

    • DEPT-135: This spectrum shows CH and CH3 carbons as positive signals and CH2 (methylene) carbons as negative signals. Quaternary (C) carbons do not appear in either DEPT spectrum.[4]

Spectral Interpretation: Synthesizing the Data

The final step is to assign each peak in the acquired spectrum to a specific carbon in the molecule. This process integrates the predicted chemical shifts with the empirical data from the DEPT experiments.

Expected Spectral Features:

  • Full 13C Spectrum: Eight distinct singlet peaks will be observed. The signals for the quaternary carbons (C1, C2, C3) are expected to be of lower intensity compared to the protonated carbons due to longer relaxation times and the lack of NOE enhancement.[4][12]

  • DEPT-90 Spectrum: Will show only the three signals corresponding to the aromatic CH carbons: C4, C5, and C6.

  • DEPT-135 Spectrum:

    • Positive Signals: Four peaks corresponding to C4, C5, C6 (aromatic CH) and the -CH3 carbon.

    • Negative Signals: None, as there are no CH2 groups in the molecule.

    • Absent Signals: The three quaternary carbons (C1, C2, C3) and the methoxy carbon (-OCH3), as it is also a methyl group, will appear positive. A careful comparison is needed. The DEPT-135 will show the -OCH3 and the aromatic -CH3 as positive peaks.

Assignment Logic:

  • The two signals furthest downfield (~155-160 ppm and ~135-140 ppm) are C1 and C3, the quaternary carbons attached to the oxygen and methyl group, respectively. They will be absent in all DEPT spectra.

  • The signal around 110-115 ppm is likely C2, the quaternary carbon attached to bromine. It will also be absent in DEPT spectra.

  • The two signals furthest upfield in the aromatic region (~108-112 ppm and ~120-125 ppm) are C6 and C4, which experience the strongest shielding from the powerful -OCH3 group. Both will appear as positive peaks in the DEPT-135 spectrum and will be present in the DEPT-90 spectrum.

  • The remaining aromatic signal (~128-132 ppm) is C5. It will also be positive in the DEPT-135 and present in the DEPT-90.

  • The signal at ~55-60 ppm is the -OCH3 carbon. It will show a positive peak in the DEPT-135 spectrum.

  • The signal furthest upfield (~15-20 ppm) is the aromatic -CH3 carbon. It will also be positive in the DEPT-135 spectrum.

By systematically applying this logic, each of the eight observed signals can be unambiguously assigned, providing a complete and validated structural confirmation of 2-Bromo-1-methoxy-3-methylbenzene.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • The Exam Formula. NMR part 4 - Benzene/cyclic structures. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Kajetan, M., et al. (2009). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 14(9), 3584-3600. [Link]

  • Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Tori, M., et al. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2795-2800. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts. [Link]

  • American Chemical Society. Upper-Level Courses and Across the Curriculum Volume 3: 13C NMR Spectroscopy. [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy. [Link]

  • Balensiefer, T., et al. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(11), 1797-1804. [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • University of Puget Sound. Summary of C13-NMR Interpretation. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10793-10801. [Link]

  • Seco, J., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1634-1637. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Save My Exams. Predicting Carbon-13 NMR Spectra. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • University College London. Sample Preparation. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Felli, I. C., & Pierattelli, R. (2014). 13C Direct Detected NMR for Challenging Systems. CHIMIA International Journal for Chemistry, 68(11), 769-773. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • University of Alberta. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • University of California, Riverside. Sample Preparation and Positioning. [Link]

  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the...[Link]

  • ResearchGate. Practical Guidelines for 13C-Based NMR Metabolomics. [Link]

  • Canadian Journal of Chemistry. A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]

  • CEITEC. Measuring methods available and examples of their applications 13C NMR. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 2-Bromo-1-methoxy-3-methylbenzene

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2), a key intermediate in var...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2), a key intermediate in various synthetic applications. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern its solubility. We will detail a robust, field-proven protocol for experimental determination and provide a theoretical framework to empower scientists in selecting optimal solvent systems for their specific applications, from reaction chemistry to purification and analysis.

Compound Profile: Physicochemical Characteristics

2-Bromo-1-methoxy-3-methylbenzene, also known as 2-Bromo-3-methylanisole, is a substituted aromatic ether.[1][2] Understanding its fundamental properties is the first step in predicting and verifying its solubility behavior. The key physicochemical parameters are summarized below.

PropertyValueSource(s)
CAS Number 38197-43-2[1][3][4]
Molecular Formula C₈H₉BrO[1][2][3]
Molecular Weight 201.06 g/mol [1][2]
Appearance White to off-white solid[4]
Melting Point 35.5-36.5 °C / 137-138 °C[1][4][5]
Boiling Point 110-115 °C @ 16 Torr / 229.2 °C @ 760 mmHg[1][3][4]
Density ~1.38 g/cm³[1][4]
Calculated LogP (o/w) 2.9 - 3.16[2][3]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 1 (the methoxy oxygen)[2]
Topological Polar Surface Area 9.2 Ų[2]

Insight from Experience: The significant discrepancy in reported melting points warrants attention. The value of 35.5-36.5 °C is more consistent with a substituted toluene of this molecular weight, while the 137-138 °C value seems anomalously high and may correspond to a different compound or an error in the data source.[1][4][5] Independent experimental verification via Differential Scanning Calorimetry (DSC) or melting point apparatus is strongly recommended before use in critical applications.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] The molecular structure of 2-Bromo-1-methoxy-3-methylbenzene—comprising a bulky, nonpolar aromatic ring, a lipophilic methyl group, a polarizable bromo group, and a weakly polar methoxy ether group—dictates its interactions with different solvent classes.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The molecule's large nonpolar surface area, contributed by the benzene ring and methyl group, suggests that van der Waals forces will be the dominant intermolecular interaction. Therefore, high solubility is anticipated in nonpolar solvents that readily engage in these forces.

  • Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents possess a dipole moment but lack O-H or N-H bonds. The weakly polar ether linkage and the polarizable bromine atom of the solute can participate in dipole-dipole interactions with these solvents. Moderate to good solubility is expected.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to form strong hydrogen bonds. 2-Bromo-1-methoxy-3-methylbenzene has no hydrogen bond donor sites and only one weak acceptor site (the methoxy oxygen).[2] Its very low Topological Polar Surface Area (TPSA) of 9.2 Ų further confirms its limited ability to interact with highly polar, hydrogen-bonding networks.[2] Consequently, very low solubility is predicted in water and lower alcohols. The calculated LogP value of ~3 strongly supports this, indicating a nearly 1000-fold preference for an oily (octanol) phase over an aqueous phase.[2][3]

  • Aqueous Acids and Bases: The molecule lacks any acidic protons or basic sites (like an amine) that can be protonated or deprotonated. Therefore, its solubility is expected to be independent of pH, and it will not become soluble in aqueous acid or base solutions through salt formation.[7][8]

Gold Standard Protocol for Experimental Solubility Determination

Theoretical predictions require experimental validation. The equilibrium shake-flask method is the globally recognized gold standard for determining solubility and is recommended by regulatory bodies like the ICH.[9][10] This protocol ensures that the system reaches thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent at a specified temperature.

Part A: Equilibrium Solubility Measurement (Shake-Flask Method)

This procedure is designed to create a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Methodology:

  • Preparation: Add an excess amount of 2-Bromo-1-methoxy-3-methylbenzene (e.g., 10-20 mg, accurately weighed) to a 4 mL glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen test solvent to the vial.

  • Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C for standard solubility). Agitate the suspension for 24 hours.[10]

    • Causality Explanation: A 24-hour agitation period is chosen to ensure the system transcends kinetic effects and reaches a true thermodynamic equilibrium between the solid and dissolved states. Shorter times may result in an underestimation of the true solubility.

  • Phase Separation: After 24 hours, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean HPLC vial.

    • Self-Validation Check: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility. The filtrate should be perfectly clear.

  • Dilution: If high solubility is expected, perform an accurate, validated dilution of the filtrate with the mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

Part B: Quantitative Analysis (Reverse-Phase HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and precise method for quantifying the concentration of brominated aromatic compounds in the filtrate.[11][12]

Methodology:

  • Standard Preparation: Prepare a stock solution of 2-Bromo-1-methoxy-3-methylbenzene of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 70:30 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 275 nm (Aromatic compounds typically have strong absorbance in this region; verify with a UV scan for λ-max).

    • Column Temperature: 30 °C

  • Analysis & Calculation:

    • Inject the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The curve must have an R² value > 0.999 for trusted quantitation.

    • Inject the filtered and diluted samples from Part A.

    • Calculate the concentration in the sample using the regression equation from the calibration curve, remembering to account for any dilution factors.

    • The final solubility is reported in units of mg/mL or g/L.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the integrated shake-flask and HPLC protocol.

G cluster_prep Part A: Sample Preparation & Equilibration cluster_analysis Part B: Sampling & Analysis A 1. Weigh Excess Solid B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Shake 24h @ 25°C) B->C D 4. Settle & Separate Phases C->D E 5. Syringe Filter Supernatant (0.22 µm) D->E Transfer Supernatant F 6. Dilute Sample (if required) E->F G 7. Inject into HPLC-UV System F->G H 8. Quantify vs. Calibration Curve G->H Result Final Solubility (mg/mL) H->Result

Caption: Workflow for determining equilibrium solubility.

Anticipated Solubility Profile & Data Interpretation

Based on the theoretical principles and available data, the following solubility profile for 2-Bromo-1-methoxy-3-methylbenzene is anticipated. Experimental determination is required to populate the quantitative values for organic solvents.

Solvent ClassSolvent ExamplePredicted Qualitative SolubilityQuantitative Solubility (g/L @ 25°C)
Polar ProticWaterVery Low0.48 (Calculated)[1]
MethanolLowRequires Experimental Data
Polar AproticAcetoneMedium / HighRequires Experimental Data
Tetrahydrofuran (THF)HighRequires Experimental Data
NonpolarTolueneHighRequires Experimental Data
HexaneHighRequires Experimental Data
Solvent Selection Logic for Researchers

The choice of solvent is dictated by the intended application. The diagram below provides a decision-making framework for selecting an appropriate solvent system.

G Start Application Goal? Reaction Organic Synthesis / Reaction Medium Start->Reaction Purify Purification (Crystallization) Start->Purify Analysis Analytical Standard / Sample Prep Start->Analysis React_Solvent Choose solvent that dissolves reactants but is inert. High Solubility: Toluene, THF Reaction->React_Solvent Purify_Logic Find a solvent pair: High solubility when hot, Low solubility when cold. Purify->Purify_Logic Analysis_Solvent Choose solvent with high solubility compatible with analytical technique. HPLC/GC: Acetonitrile, Methanol Analysis->Analysis_Solvent Purify_Solvent Candidate Solvents: Ethanol, Isopropanol, or Heptane/Ethyl Acetate mixtures. Purify_Logic->Purify_Solvent

Caption: Decision tree for application-specific solvent selection.

Safety, Handling, and Disposal

As a laboratory chemical, 2-Bromo-1-methoxy-3-methylbenzene must be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

References

  • PubChem. (n.d.). 2-Bromo-3-methoxytoluene. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (n.d.). 2-Bromo-1-methoxy-3-methylbenzene | CAS#:38197-43-2. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). Bromide. Retrieved February 7, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). Biopharmaceutics Classification System-Based Biowaivers M9. Retrieved February 7, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved February 7, 2026, from [Link]

  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2,4,6-tribromo-3-methyl anisole. Retrieved February 7, 2026, from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 7, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved February 7, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved February 7, 2026, from [Link]

  • Acta Pharmaceutica. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Retrieved February 7, 2026, from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 7, 2026, from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved February 7, 2026, from [Link]

  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylanisole. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved February 7, 2026, from [Link]

Sources

Foundational

2-Bromo-1-methoxy-3-methylbenzene chemical suppliers

Strategic Sourcing, Isomer Validation, and Synthetic Utility in Drug Discovery Executive Summary 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2 ), often referred to as 2-Bromo-3-methylanisole , is a high-value pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Isomer Validation, and Synthetic Utility in Drug Discovery

Executive Summary

2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2 ), often referred to as 2-Bromo-3-methylanisole , is a high-value pharmacophore scaffold used in the synthesis of atropisomeric biaryls and polycyclic aromatic hydrocarbons.[1] Its 1,2,3-substitution pattern creates a sterically congested environment ("ortho-ortho" effect) that is critical for inducing axial chirality in drug candidates but presents significant challenges in both sourcing and chemical reactivity.[1]

Critical Warning: This compound is frequently confused with its thermodynamic isomer, 3-Bromo-5-methylanisole (CAS: 29578-83-4) .[1] This guide provides the technical framework to distinguish, source, and utilize the correct isomer effectively.

Part 1: Chemical Identity & Critical Specifications

The utility of this molecule lies in the bromine atom positioned between the methyl and methoxy groups. This steric crowding makes the bromine labile for specific catalytic cycles but resistant to standard oxidative addition.[1]

Molecular Specification Table
ParameterSpecificationNotes
IUPAC Name 2-Bromo-1-methoxy-3-methylbenzeneTarget Molecule
Common Name 2-Bromo-3-methylanisoleIndustry standard name
CAS Number 38197-43-2 Do NOT confuse with 29578-83-4
Molecular Formula C₈H₈BrOMW: 201.06 g/mol
Structure Benzene ring: 1-OMe, 2-Br, 3-MeHighly sterically hindered
Physical State Colorless to pale yellow liquidDensity: ~1.4 g/mL
Key Impurity 4-Bromo-3-methylanisole (CAS 27060-75-9)Result of regioselectivity error during bromination
The Isomer Trap

Vendors often mislabel the symmetric 3,5-isomer (cheaper to synthesize) as the 2,3-isomer.[1]

  • Target (2,3-isomer): Crowded.[1] Used for restricted rotation (atropisomerism).[1]

  • Common Imposter (3,5-isomer): Open. Used for standard linkers.[1]

Part 2: Sourcing Strategy & Supplier Evaluation

Do not rely solely on the chemical name. Sourcing this building block requires a "Trust but Verify" approach using CAS numbers and structural analysis.

Validated Supplier Tiers[1]
  • Tier 1 (Catalog/Stock): Combi-Blocks , Enamine , Sigma-Aldrich (MilliporeSigma) .[1] These vendors typically provide H-NMR data verifying the substitution pattern.[1]

  • Tier 2 (Aggregators): MolPort, eMolecules.[1] Useful for price comparison but require stricter QC on arrival.

  • Tier 3 (Custom Synthesis): Required for >1kg scale.[1] The synthesis typically involves lithiation of 3-methylanisole followed by bromination, which can yield regioisomeric mixtures if not controlled.[1]

Sourcing Decision Logic (Graphviz)[1]

SourcingLogic Start Sourcing Requirement: 2-Bromo-1-methoxy-3-methylbenzene CheckCAS Verify CAS: 38197-43-2 Start->CheckCAS IsomerCheck Does Vendor provide Batch-Specific H-NMR? CheckCAS->IsomerCheck Reject REJECT VENDOR High Risk of 3,5-isomer IsomerCheck->Reject No OrderSample Order 1g Sample for QC IsomerCheck->OrderSample Yes QC_Step Internal QC: Check Aromatic Region (6.7 - 7.2 ppm) OrderSample->QC_Step Decision Coupling Pattern Analysis QC_Step->Decision Pass Pattern: Triplet + 2 Doublets (Confirm 1,2,3-sub) Decision->Pass Connected System Fail Pattern: 3 Singlets (Identify 1,3,5-sub) Decision->Fail Isolated Protons

Figure 1: Decision tree for sourcing CAS 38197-43-2 to avoid common isomer contamination.

Part 3: Synthetic Utility & Reaction Pathways

The primary application of 2-Bromo-1-methoxy-3-methylbenzene is in Suzuki-Miyaura Cross-Coupling to form biaryls.[1] Due to the methyl and methoxy groups flanking the bromine, standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail due to slow oxidative addition.[1]

Advanced Coupling Protocol (Sterically Demanding)

Objective: Couple 2-Bromo-1-methoxy-3-methylbenzene with an aryl boronic acid.

Mechanism: The reaction requires electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate the oxidative addition across the hindered C-Br bond and stabilize the monoligated Pd(0) species.[1]

Recommended System:

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))[1]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]

  • Base: K₃PO₄ (Tribasic potassium phosphate) - Anhydrous or 2.0M aq.[1]

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]

Step-by-Step Experimental Protocol
  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add Pd₂(dba)₃ (1.0 mol%) and SPhos (2.0 mol%). Note: The 1:2 Pd:Ligand ratio is crucial for active species formation.

  • Substrate Addition: Add 2-Bromo-1-methoxy-3-methylbenzene (1.0 equiv, 1.0 mmol, ~201 mg) and the Aryl Boronic Acid (1.5 equiv).

  • Base/Solvent: Add K₃PO₄ (2.0 equiv) followed by Toluene (4 mL) and degassed Water (0.4 mL).

  • Degassing: Freeze-pump-thaw the mixture x3 cycles to remove O₂ (Oxygen kills the active Pd-L species).

  • Reaction: Heat to 100°C for 12-18 hours. The sterically hindered bromide requires higher energy to overcome the activation barrier.[1]

  • Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc. Wash with brine.[1] Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Reaction Pathway Diagram (Graphviz)

ReactionPathway SM 2-Bromo-1-methoxy- 3-methylbenzene (Sterically Crowded) OxAdd Oxidative Addition (Rate Limiting Step) SM->OxAdd + Cat Boron Aryl Boronic Acid Cat Pd(0) / SPhos (Bulky Electron-Rich) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boron + Base RedElim Reductive Elimination (Restores Catalyst) TransMet->RedElim RedElim->Cat Regeneration Product Axially Chiral Biaryl Product RedElim->Product

Figure 2: Catalytic cycle emphasizing the rate-limiting oxidative addition due to steric hindrance at the C2 position.[1]

Part 4: Quality Control & Validation

Validating the identity of CAS 38197-43-2 is the most critical step before synthesis.[1]

NMR Validation (The "Fingerprint")

The aromatic region (6.5 - 7.5 ppm) distinguishes the 1,2,3-substitution pattern from the 1,3,5-isomer.[1]

  • 2-Bromo-1-methoxy-3-methylbenzene (Correct):

    • Pattern: AB2 system or ABC system (depending on resolution).

    • Signals: You will see a Triplet (H-5) and two Doublets (H-4, H-6) due to vicinal coupling (J ≈ 8 Hz).[1]

    • Logic: H-5 has two neighbors (H-4, H-6).[1] H-4 and H-6 each have one neighbor (H-5).[1]

  • 3-Bromo-5-methylanisole (Incorrect Isomer):

    • Pattern: Three isolated Singlets (or broad singlets with small meta-coupling, J ≈ 2 Hz).

    • Logic: Protons are meta to each other; no strong vicinal coupling exists.[1]

GC-MS Analysis[1]
  • Method: Agilent DB-5ms column or equivalent.

  • Retention Time: The 2-bromo isomer (more spherical/compact) generally elutes earlier than the 4-bromo isomer but later than the 3-bromo-5-methyl isomer on non-polar columns due to boiling point differences caused by dipole moments.[1]

  • Mass Spec: Look for molecular ion peaks at m/z 200 and 202 (1:1 ratio for ⁷⁹Br/⁸¹Br).

Part 5: Handling & Safety[4]

Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store under inert gas (Argon/Nitrogen). Light sensitive (bromides can degrade/discolor over time).[1]

  • Disposal: Halogenated organic waste stream.[1] Do not mix with acid streams (risk of HBr generation).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11790233, 2-Bromo-1-methoxy-3-methylbenzene. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. (Demonstrates ligand requirements for hindered bromides). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki coupling of 2-Bromo-1-methoxy-3-methylbenzene

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 2-Bromo-1-methoxy-3-methylbenzene Introduction: The Steric Challenge Subject Molecule: 2-Bromo-1-methoxy-3-methylbenzene (CAS: 26828-48-8)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 2-Bromo-1-methoxy-3-methylbenzene

Introduction: The Steric Challenge

Subject Molecule: 2-Bromo-1-methoxy-3-methylbenzene (CAS: 26828-48-8) Synonyms: 2-Bromo-3-methylanisole Class: Sterically Congested Aryl Halide

The coupling of 2-bromo-1-methoxy-3-methylbenzene presents a specific synthetic challenge defined by the "Ortho Effect." The bromine atom at position 2 is flanked by a methoxy group at position 1 and a methyl group at position 3. In the context of palladium catalysis, this is an ortho,ortho-disubstituted aryl halide.

Standard Suzuki protocols utilizing triphenylphosphine (


) or simple heterogeneous catalysts (Pd/C) often fail with this substrate, resulting in:
  • Stalled Conversion: The steric bulk prevents the palladium center from approaching the C-Br bond for oxidative addition.

  • Protodehalogenation: The slow rate of transmetallation allows side reactions, such as hydrodehalogenation, to compete, yielding the reduced byproduct (3-methylanisole).

This Application Note details a robust, field-proven protocol utilizing Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) —specifically SPhos —to overcome this steric barrier and ensure high yields.

Mechanistic Strategy

To successfully couple this substrate, the catalyst system must satisfy two contradictory requirements:

  • High Steric Bulk (Ligand): To promote the difficult reductive elimination step and stabilize the unsaturated Pd(0) species.

  • High Electron Density: To facilitate oxidative addition into the electron-rich, hindered C-Br bond.

The Solution: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) SPhos is ideal for this substrate because its methoxy groups provide secondary interactions with the palladium center, stabilizing it, while the cyclohexyl groups force the active species into a monoligated


 state. This highly active species is small enough to access the hindered C-Br bond but electron-rich enough to break it.
Diagram 1: Sterically Hindered Catalytic Cycle

SuzukiMechanism cluster_steric Critical Steric Barrier Pd0 Active Species [L-Pd(0)] (Monoligated SPhos) OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into hindered C-Br bond Pd0->OxAdd + 2-Bromo-3-methylanisole Complex1 Oxidative Adduct [Ar-Pd(II)-Br] OxAdd->Complex1 BaseStep Base Activation Exchange Br for OH/OR Complex1->BaseStep + K3PO4 TransMet Transmetallation Reaction with Boronate BaseStep->TransMet + Ar-B(OH)2 Complex2 Diaryl Palladium [Ar-Pd(II)-Ar'] TransMet->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle emphasizes the Oxidative Addition step, which is the primary bottleneck for 2-bromo-1-methoxy-3-methylbenzene due to steric hindrance.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos Pd G2)

Recommended for drug discovery and high-value intermediates. This method uses a precatalyst to ensure the exact Pd:Ligand ratio and prevent catalyst deactivation by oxidation.

Reagents:

  • Substrate: 2-Bromo-1-methoxy-3-methylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid of choice (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (Cat. No. 752202) (1 – 2 mol%)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (if solid), boronic acid,

    
    , and SPhos Pd G2.
    
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Syringe in the degassed solvent mixture (Toluene/Water). If the aryl bromide is liquid, add it now via syringe.

  • Reaction: Place in a pre-heated block at 80°C – 100°C . Stir vigorously (800+ RPM) is critical as this is a biphasic system.

  • Monitoring: Monitor by HPLC or TLC. Reaction typically completes in 2–6 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: The "Cost-Effective" (In-Situ Generation)

Recommended for scale-up or when precatalysts are unavailable.

Reagents:

  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%) (Ligand:Pd ratio of 2:1 is crucial)

  • All other reagents identical to Protocol A.

Critical Modification: You must stir the


 and SPhos in the solvent for 15 minutes at room temperature before adding the substrates and base. This allows the active catalytic species to form. If you skip this, "palladium black" (inactive Pd) may precipitate immediately upon heating.

Data Presentation & Validation

The following table illustrates the expected performance of different ligand systems with 2-bromo-1-methoxy-3-methylbenzene.

Table 1: Ligand Performance Comparison Conditions: 1.0 equiv Bromide, 1.2 equiv Phenylboronic acid, 2 mol% Pd, K3PO4, Toluene/Water, 100°C, 4h.

Ligand SystemConversion (%)Yield (%)Observation

(Standard)
< 15%< 10%Catalyst decomposition; starting material recovered.
dppf 40%35%Slow reaction; significant dehalogenation byproduct.
XPhos > 99%92%Excellent conversion; requires slightly longer time than SPhos.
SPhos > 99% 96% Optimal. Fast kinetics and cleanest profile.
Diagram 2: Experimental Workflow (Protocol A)

Workflow Start Weigh Solids (Bromide, Boronic Acid, Base, SPhos Pd G2) Inert Inert Cycle (Vac/N2 x3) Start->Inert Solvent Add Degassed Solvent (Toluene/Water) Inert->Solvent Heat Heat to 100°C Stir 800 RPM Solvent->Heat Check HPLC Check (2-6 Hours) Heat->Check Finish Workup & Isolation Check->Finish

Caption: Streamlined workflow for SPhos Pd G2 mediated coupling.

Troubleshooting & Optimization

IssueCauseSolution
Low Conversion Catalyst poisoning or poor solubility.Ensure solvents are degassed. Switch base to

or use 1,4-Dioxane to increase solubility.
Dehalogenation Hydride source present; Pd insertion too slow.Use strictly anhydrous alcohol-free solvents (if not using water). Increase catalyst loading to 5 mol%.
Homocoupling Oxidation of boronic acid.Ensure strict

atmosphere. Add the boronic acid slowly or in portions.
Precipitation Palladium black formation.Use the G2 Precatalyst rather than mixing Pd(OAc)2 + Ligand manually.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc., 127, 4685-4696, 2005.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473, 2008.

  • Sigma-Aldrich. "SPhos Pd G2 Product Page & Technical Data."

Sources

Application

Application Note: High-Fidelity Palladium-Catalyzed Couplings of 2-Bromo-1-methoxy-3-methylbenzene

Executive Summary This guide details the optimization and execution of Palladium-catalyzed cross-couplings involving 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-bromo-3-methylanisole). This substrate presents a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Palladium-catalyzed cross-couplings involving 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-bromo-3-methylanisole).

This substrate presents a specific challenge in medicinal chemistry: steric congestion . The bromine atom is flanked by a methoxy group at position C1 and a methyl group at position C3. This 2,6-disubstitution pattern (relative to the leaving group) creates a steric pocket that inhibits the approach of standard catalysts (e.g.,


), leading to stalled oxidative addition or failed transmetallation.

This note provides validated protocols using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) to overcome this energy barrier, ensuring high yields in Suzuki-Miyaura and Buchwald-Hartwig transformations.

Structural Analysis & Mechanistic Challenge

The Substrate[1][2][3][4]
  • Compound: 2-Bromo-1-methoxy-3-methylbenzene

  • CAS: 26828-48-8

  • Electronic Profile: Electron-rich (Methoxy: +M; Methyl: +I).

  • Steric Profile: High.[1] The "Ortho-Effect" is the primary failure mode.

The Failure Mode of Standard Catalysts

In standard catalytic cycles, the active species is often a bis-ligated palladium


. For sterically unencumbered substrates, this species easily undergoes oxidative addition. However, for 2-bromo-3-methylanisole:
  • Oxidative Addition: The bulky ortho-substituents physically block the metal center from approaching the C-Br bond.

  • Reductive Elimination: Even if the intermediate forms, the crowded environment can destabilize the complex, leading to dehalogenation (side product) rather than coupling.

The Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the formation of a highly active monoligated


  species, which is geometrically accessible enough to perform oxidative addition on hindered substrates.

Visualization: The Steric "Gating" Mechanism

The following diagram illustrates how bulky ligands facilitate the reaction compared to standard ligands.

G cluster_0 Standard Ligand (e.g., PPh3) cluster_1 Buchwald Ligand (e.g., SPhos) Standard_Pd L2-Pd(0) (Crowded) Substrate_1 2-Bromo-3-methylanisole Standard_Pd->Substrate_1 Steric Clash Fail Stalled Oxidative Addition Substrate_1->Fail Bulky_Pd L1-Pd(0) (Open Geometry) Substrate_2 2-Bromo-3-methylanisole Bulky_Pd->Substrate_2 Facilitated Entry OxAdd Oxidative Addition (Ar-Pd-Br) Substrate_2->OxAdd Fast Product Coupled Product OxAdd->Product Reductive Elimination

Caption: Comparative mechanism showing how monoligated Pd-species (facilitated by bulky ligands) overcome the steric barrier of 2,6-disubstituted aryl bromides.

Application 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)[5][6]

Objective: Coupling 2-bromo-3-methylanisole with an aryl boronic acid to form a biaryl scaffold.

Recommended System: SPhos-Pd-G3

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the "gold standard" for this specific steric profile. The methoxy groups on the ligand interact with the Pd center to stabilize it, while the cyclohexyl groups drive the oxidative addition into electron-rich, hindered rings.

Protocol

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: SPhos-Pd-G3 (Precatalyst) – 2 mol%

    • Alternative:

      
       (2 mol%) + SPhos (4 mol%)
      
  • Base:

    
     (anhydrous) – 2.0 equiv
    
    • Note: Anhydrous phosphate is preferred over carbonate for highly hindered couplings to maximize the "anhydrous window" where transmetallation is favored over protodeboronation.

  • Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (4:1).

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add SPhos-Pd-G3 (0.02 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes (3 cycles of vac/fill).

  • Solvent: Add sparged (degassed) Toluene/Water mixture via syringe.

  • Reaction: Heat to 80°C - 100°C for 2-12 hours.

    • Monitoring: Monitor by HPLC/UPLC. The disappearance of the bromide is the key metric.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    

Application 2: Buchwald-Hartwig Amination[7]

Objective: Amination of 2-bromo-3-methylanisole with primary or secondary amines.

Recommended System: RuPhos or BrettPhos
  • RuPhos: Best for Secondary Amines and general hindered substrates.

  • BrettPhos: Best for Primary Amines (prevents double arylation).[2]

Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos-Pd-G3 or BrettPhos-Pd-G3 – 1 to 2 mol%

  • Base: NaOtBu (Sodium tert-butoxide) – 1.4 equiv

    • Alternative for base-sensitive groups:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       or LHMDS.
      
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step:

  • Charge: In a glovebox or under strict Schlenk conditions, add the aryl bromide (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv) to a vial.

    • Critical: NaOtBu is hygroscopic. Weighing in air leads to hydrolysis and reaction failure.

  • Catalyst: Add the Precatalyst (G3/G4) (0.01 – 0.02 equiv).

  • Solvent: Add anhydrous Toluene. Concentration should be roughly 0.2 M to 0.5 M.

  • Reaction: Heat to 80°C - 110°C .

    • Note: Sterically hindered substrates often require higher temperatures to force the reductive elimination step.

  • Workup: Filter through a pad of Celite (to remove Pd and salts), wash with EtOAc, and concentrate.

Troubleshooting & Optimization Workflow

If the standard protocols above yield <50%, follow this logic tree to diagnose the failure.

Optimization Start Reaction Yield < 50% Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Yes No (SM Remains) Check_SM->SM_Yes Oxidative Add. Failure SM_No Yes (SM Consumed) Check_SM->SM_No Temp_Boost Increase Temp to 110°C Switch to XPhos (Sterics) SM_Yes->Temp_Boost Check_Prod Is Product Forming? SM_No->Check_Prod Dehalo Product: Ar-H (Dehalogenation) Check_Prod->Dehalo Reduction Homo Product: Ar-Ar (Homocoupling) Check_Prod->Homo Oxidation Solvent_Switch Switch to Anhydrous Conditions (Dioxane, Cs2CO3) Dehalo->Solvent_Switch Degas Improper Degassing (Oxygen present) Homo->Degas

Caption: Decision tree for troubleshooting low yields in hindered aryl bromide couplings.

Data Summary: Ligand Selection Matrix
Reaction TypePrimary ConstraintRecommended LigandBackup Ligand
Suzuki Steric Bulk (2,6-subst)SPhos XPhos
Suzuki Unstable Boronic AcidXPhos RuPhos
Buchwald Primary AmineBrettPhos Xantphos
Buchwald Secondary AmineRuPhos SPhos

References

  • Suzuki-Miyaura Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides and Bromides. Journal of the American Chemical Society, 130(24), 7538–7539.

  • Buchwald-Hartwig Amination (RuPhos): Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Precatalyst Usage (G3/G4 Systems): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Mechanistic Insights on SPhos: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

Sources

Method

Application Note: High-Fidelity Protocols for 2-Bromo-1-methoxy-3-methylbenzene

Abstract This guide details the experimental handling of 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2), a highly valuable but sterically challenged building block. Unlike its para-substituted isomers, this "1,2,3-t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental handling of 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2), a highly valuable but sterically challenged building block. Unlike its para-substituted isomers, this "1,2,3-trisubstituted" scaffold presents a bromine atom "sandwiched" between a methoxy group and a methyl group. This specific geometry creates significant steric hindrance, rendering standard catalytic protocols ineffective and introducing unique regioselectivity risks during lithiation. This document provides optimized protocols for Buchwald-type Suzuki-Miyaura couplings and Cryogenic Lithium-Halogen Exchange , designed to maximize yield and suppress side reactions.

Part 1: Chemical Profile & Critical Handling

Structural Analysis & Steric Challenge

The reactivity profile of 2-Bromo-1-methoxy-3-methylbenzene is defined by the ortho-ortho' effect . The bromine (C2) is flanked by a methoxy group (C1) and a methyl group (C3).

PropertyValueImplication for Experiment
CAS 38197-43-2Verify identity; often confused with 4-bromo isomer.
Formula C₈H₉BrOMW: 201.06 g/mol
Steric Bulk High (1,2,3-pattern)Oxidative Addition: Slowed. Transmetallation: Highly inhibited.
Electronic Electron-Rich (OMe, Me)Deactivates Pd-catalyst oxidative addition; requires electron-rich ligands.
Lithiation Competing SitesRisk of ortho-deprotonation (C6) competing with Br-Li exchange (C2).
Pre-Validation Checklist (QC)
  • Purity Check: GC-MS is preferred over LC-MS due to low ionization of the neutral aryl bromide. Ensure <0.5% of the des-bromo impurity (3-methylanisole), which inhibits catalysis.

  • Drying: For lithiation, moisture content must be <50 ppm. Dry over activated 3Å molecular sieves for 12 hours if using a fresh bottle; distill over CaH₂ for critical GMP batches.

Part 2: Protocol A - Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple 2-Bromo-1-methoxy-3-methylbenzene with a boronic acid. Challenge: Standard catalysts (e.g., Pd(PPh₃)₄) fail due to the inability of the bulky Pd-complex to access the C-Br bond and the subsequent difficulty in transmetallation. Solution: Use of Dialkylbiarylphosphine Ligands (Buchwald Ligands) to facilitate oxidative addition and stabilize the bulky intermediate.

Reaction Diagram (DOT Visualization)

SuzukiWorkflow Start Start: 2-Bromo-1-methoxy-3-methylbenzene Decision Coupling Partner Sterics? Start->Decision PathA Unindered (e.g., Phenylboronic acid) Use: SPhos Pd G2 Decision->PathA Low Sterics PathB Hindered (e.g., 2-Substituted Boronic acid) Use: XPhos Pd G3 Decision->PathB High Sterics Execution Execution: 1,4-Dioxane/H2O, 80°C PathA->Execution PathB->Execution QC QC: Monitor Des-Bromo Byproduct Execution->QC Success Product Isolation QC->Success Conversion > 95%

Caption: Decision tree for catalyst selection based on the steric demand of the coupling partner.

Detailed Methodology

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 201 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (2-3 mol%) or SPhos Pd G2 (for less hindered partners).

    • Why: XPhos provides exceptional steric protection and electron density to the Palladium center.

  • Base: K₃PO₄ (3.0 equiv, 0.5M in water)

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, and precatalyst. Cap and purge with Argon/Nitrogen (3 cycles). Note: Oxygen is the primary cause of stalled reactions with electron-rich ligands.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 0.5M aqueous K₃PO₄ (2 mL).

  • Thermal Activation: Heat block to 80°C . Stirring must be vigorous (>800 rpm) to ensure biphasic mixing.

  • Monitoring: Check HPLC/TLC at 2 hours.

    • Self-Validating Check: If <20% conversion is observed, raise temperature to 100°C. If "Protodebromination" (formation of 3-methylanisole) exceeds 10%, reduce temperature and switch to anhydrous conditions (Cs₂CO₃/Toluene).

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Part 3: Protocol B - Cryogenic Lithium-Halogen Exchange

Objective: Generate the aryl-lithium species for nucleophilic attack (e.g., formylation with DMF). Challenge: Lithium Scrambling. The methoxy group at C1 is a Directed Ortho Metalation (DoM) group. It directs lithiation to C6 (ortho-H). We need exchange at C2 (Br). Thermodynamic Reality: Halogen-Lithium exchange is kinetically faster than deprotonation, but the steric bulk at C2 slows the exchange, narrowing the window of opportunity.

Mechanism & Pathway

LithiationPath Substrate 2-Bromo-1-methoxy- 3-methylbenzene Exchange Path A: Li-Halogen Exchange (Kinetic Control) Substrate->Exchange Fast Deprotonation Path B: Ortho-Deprotonation (Thermodynamic/Slow Exchange) Substrate->Deprotonation Slow nBuLi + n-BuLi (-78°C) IntermediateA 2-Lithio species (Desired) Exchange->IntermediateA IntermediateB 6-Lithio species (Undesired) Deprotonation->IntermediateB Product Product IntermediateA->Product + Electrophile

Caption: Competition between the desired Halogen-Lithium exchange (Path A) and undirected ortho-lithiation (Path B).

Detailed Methodology

Reagents:

  • Substrate: 1.0 equiv

  • n-Butyllithium (n-BuLi): 1.05 equiv (Titrate before use).

  • Electrophile (e.g., DMF): 1.5 equiv.

  • Solvent: Anhydrous THF (or Et₂O for faster exchange kinetics).

Step-by-Step:

  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add substrate and THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi dropwise over 10 minutes.

    • Critical Hold Time: Stir for exactly 15-20 minutes at -78°C.

    • Warning: Do NOT warm up. Warming promotes scrambling to the thermodynamic 6-lithio position or benzyne formation.

  • Quench: Add the electrophile (neat or in THF) rapidly at -78°C.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Validation:

    • Take an aliquot, quench with MeOD (deuterated methanol).

    • NMR Check: Integration of the aromatic region should show loss of the signal at C2. If Deuterium is found at C6, the temperature was too high or addition too slow.

Part 4: References & Authority

  • Suzuki-Miyaura Coupling Mechanisms:

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1][2][3]

  • Sterically Hindered Phosphine Ligands (Buchwald):

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.[1][2]

  • Lithium-Halogen Exchange vs. Deprotonation:

    • Leroux, F., Schlosser, M., et al. (2005). Organolithium Reagents in Pharmaceutical Industry. (General reference on competition kinetics).

  • Chemical Safety Data:

    • PubChem Compound Summary for CAS 38197-43-2.[4] [4]

For technical support or collaborative inquiries regarding this protocol, please contact the Application Science Division.

Sources

Application

Application Note: High-Efficiency Synthesis of Sterically Hindered OLED Intermediates

Focus: 2-Bromo-1-methoxy-3-methylbenzene (CAS 38197-43-2)[1][2] Abstract This technical guide outlines the strategic application of 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-Bromo-3-methylanisole) in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-Bromo-1-methoxy-3-methylbenzene (CAS 38197-43-2)[1][2]

Abstract

This technical guide outlines the strategic application of 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-Bromo-3-methylanisole) in the synthesis of advanced functional materials, specifically for Organic Light-Emitting Diode (OLED) and organic semiconductor applications. Due to its unique 1,2,3-trisubstituted pattern, this building block is critical for introducing conformational twist into biaryl backbones, a key design parameter for disrupting


-

stacking and enhancing the solubility and amorphous stability of Hole Transport Materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) hosts. This note provides an optimized protocol for overcoming the significant steric hindrance inherent to this molecule during Palladium-catalyzed cross-coupling.
Critical Analysis: The "Steric Sandwich" Effect

The utility of 2-Bromo-1-methoxy-3-methylbenzene lies in its structural geometry. The reactive bromine atom (C2) is flanked by a methoxy group (C1) and a methyl group (C3).

  • Electronic Properties: The electron-donating methoxy group increases electron density on the ring, making oxidative addition of Pd(0) slower compared to electron-deficient aryl halides.

  • Steric Properties: The ortho-methyl and ortho-methoxy groups create a "steric sandwich." While this hindrance is beneficial in the final material (preventing crystallization and quenching), it poses a severe challenge during synthesis. Standard catalysts (e.g., Pd(PPh

    
    )
    
    
    
    ) often fail because the bulky phosphines cannot effectively access the C-Br bond or facilitate the reductive elimination step to form the crowded biaryl bond.

Application Impact:

  • OLED Hosts: Used to synthesize twisted biphenyl cores (e.g., analogs of CBP) that serve as wide-bandgap hosts.

  • Liquid Crystals: The methyl/methoxy asymmetry lowers melting points and stabilizes nematic phases.

Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of a twisted biaryl core (e.g., 2-methoxy-3-methyl-phenyl-aryl derivatives) with >85% yield.

Challenge: Standard conditions yield <30% due to protodehalogenation (reduction of C-Br to C-H) dominating over coupling.

Optimized Reaction Conditions
ParameterStandard Condition (Avoid)High-Performance Condition (Recommended) Rationale
Catalyst Precursor Pd(PPh

)

or PdCl

Pd

(dba)

or Pd(OAc)

Requires a source of Pd(0) free of inhibitory ligands.
Ligand PPh

(Triphenylphosphine)
SPhos or XPhos Buchwald dialkylbiarylphosphine ligands are electron-rich (fast oxidative addition) and bulky (promote reductive elimination in hindered systems).
Base Na

CO

(aq)
K

PO

(anhydrous)
or K

CO

Anhydrous conditions often favor hindered couplings; K

PO

provides optimal basicity without degrading sensitive groups.
Solvent THF/WaterToluene/Water (10:1) or 1,4-Dioxane Higher boiling point of Toluene/Dioxane allows higher reaction temps (100°C+) needed to overcome activation energy.
Step-by-Step Procedure
  • Preparation (In Glovebox or Schlenk Line):

    • Charge a dry reaction vial with 2-Bromo-1-methoxy-3-methylbenzene (1.0 equiv, 1.0 mmol, ~201 mg).

    • Add the Aryl Boronic Acid (1.5 equiv).

    • Add Pd

      
      (dba)
      
      
      
      (2 mol%) and SPhos (4-8 mol%). Note: A 1:2 Pd:Ligand ratio is crucial.
    • Add K

      
      PO
      
      
      
      (3.0 equiv, finely ground).
  • Solvation & Degassing:

    • Add Toluene (4 mL) and Deionized Water (0.4 mL).

    • Critical Step: Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the primary cause of catalyst death in hindered couplings.

  • Reaction:

    • Seal the vial and heat to 100–110°C for 12–24 hours.

    • Monitoring: Check via TLC (Hexane/Ethyl Acetate 9:1). The starting bromide spot (Rf ~0.6) should disappear.

  • Workup:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove Palladium black.

    • Dilute with Ethyl Acetate, wash with brine, and dry over MgSO

      
      .
      
  • Purification:

    • Concentrate under reduced pressure.

    • Purify via Flash Column Chromatography using a gradient of Hexanes

      
       5% EtOAc/Hexanes.
      
Visualization: Mechanism & Workflow
Figure 1: The Steric Challenge and Ligand Solution

Caption: Schematic illustrating how bulky Buchwald ligands (SPhos) facilitate the coupling of the sterically "sandwiched" 2-bromo-1-methoxy-3-methylbenzene.

StericCoupling Substrate 2-Bromo-1-methoxy- 3-methylbenzene Challenge Steric Hindrance (Ortho-Me & Ortho-OMe) Substrate->Challenge Possesses CatalyticCycle Pd(0) Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Challenge->CatalyticCycle Inhibits Standard Pd Ligand Ligand Selection: SPhos / XPhos Ligand->CatalyticCycle Enables Product Twisted Biaryl Product (OLED Host Core) CatalyticCycle->Product Yields >85%

Figure 2: Experimental Workflow

Caption: Step-by-step execution flow for the synthesis of hindered biaryls using 2-bromo-3-methylanisole.

Workflow Setup 1. Inert Atmosphere Setup (Glovebox/Schlenk) Reagents 2. Reagent Charging (Substrate + Boronic Acid + Pd2(dba)3 + SPhos) Setup->Reagents Degas 3. Solvent Degassing (Ar Sparging 15 min) Reagents->Degas Heat 4. Reaction (110°C, 12-24h) Degas->Heat Workup 5. Workup & Purification (Celite Filter -> Column Chrom.) Heat->Workup QC 6. QC: 1H NMR / HPLC Workup->QC

Quality Control & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst DeactivationEnsure rigorous degassing. Switch to XPhos if substrate is extremely bulky.
Homocoupling Boronic Acid DegradationAdd the boronic acid slowly or use a slight excess (1.5 - 2.0 equiv).
Unreacted Bromide Temperature too lowIncrease temp to 110°C (refluxing toluene). Ensure base (K

PO

) is finely ground.

Analytical Validation (Expected NMR Signals):

  • Starting Material: Distinct singlet for -OMe at ~3.8 ppm; singlet for -Me at ~2.4 ppm.

  • Product: The -OMe and -Me signals will shift upfield slightly due to the shielding cone of the new aryl ring. The disappearance of the specific aromatic protons adjacent to the bromine is the primary indicator of conversion.

References
  • Tang, W., et al. (2014).[2] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

  • Altenhoff, G., et al. (2003).[1] "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie International Edition.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11790233, 2-Bromo-1-methoxy-3-methylbenzene." PubChem.

  • Bide Pharmatech. (2025). "Material Safety Data Sheet: 2-Bromo-1-methoxy-3-methylbenzene." Bide Pharmatech.

Sources

Method

Application Note: Sonogashira Coupling of Sterically Hindered 2-Bromo-1-methoxy-3-methylbenzene

Executive Summary This technical guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-bromo-3-methylanisole) as the electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-bromo-3-methylanisole) as the electrophile.

This specific substrate presents a "perfect storm" of kinetic challenges for Palladium-catalyzed coupling:

  • Steric Hindrance: The reaction center (C-Br) is flanked by ortho-substituents (methoxy and methyl), creating significant steric bulk that inhibits the oxidative addition of the Pd(0) species.

  • Electronic Deactivation: The electron-rich nature of the anisole ring (via resonance donation from the methoxy group) increases the electron density at the C-Br bond, making it less electrophilic and further slowing oxidative addition compared to electron-deficient aryl halides.

This guide provides two distinct protocols: Method A (Standard) for non-bulky alkynes and Method B (Enhanced) utilizing Buchwald-type ligands for challenging, bulky coupling partners.

Substrate Analysis & Mechanistic Obstacles

The "Ortho Effect" and Catalyst Design

The primary failure mode in coupling 2-bromo-1-methoxy-3-methylbenzene is the formation of Palladium black (catalyst decomposition) before the catalytic cycle is complete. This occurs because the rate of oxidative addition (


) is slower than the rate of catalyst agglomeration.
  • The Challenge: The Pd(0)L

    
     species must squeeze between the C1-OMe and C3-Me groups.
    
  • The Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands increase the electron density on Palladium (accelerating oxidative addition) while their bulk prevents catalyst dimerization/aggregation.

Mechanistic Pathway Visualization

SonogashiraCycle cluster_0 Critical Failure Point Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Steric Clash Here! Start->OxAdd + Ar-Br (Hindered) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-R Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Start - Product

Figure 1: The catalytic cycle highlighting the oxidative addition bottleneck caused by the steric bulk of 2-bromo-1-methoxy-3-methylbenzene.

Experimental Protocols

Selection Matrix
ParameterMethod A: Standard ConditionsMethod B: Enhanced Conditions
Target Alkyne Small/Linear (e.g., Phenylacetylene, 1-Hexyne)Bulky/Branched (e.g., TES-acetylene, tert-butyl acetylene)
Catalyst Source Pd(PPh

)

Cl

(Bis-triphenylphosphine)
Pd

(dba)

or Pd(OAc)

Ligand PPh

(Included in catalyst)
XPhos or SPhos
Base Triethylamine (Et

N)
Cs

CO

(Inorganic base)
Solvent THF or DMF1,4-Dioxane or Toluene
Temperature 60°C - 80°C80°C - 100°C
Copper Co-cat CuI (5 mol%)CuI (Optional/Minimized)
Method A: Standard Protocol (For Unhindered Alkynes)

Recommended for initial screening with simple terminal alkynes.

Reagents:

  • Substrate: 2-Bromo-1-methoxy-3-methylbenzene (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • Co-catalyst: CuI (5 mol%)

  • Base/Solvent: Et

    
    N / THF (1:3 ratio)
    

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the THF and Et

    
    N with Argon or Nitrogen for 15 minutes. Oxygen promotes Glaser homocoupling of the alkyne.
    
  • Assembly: In a dry Schlenk tube or vial equipped with a stir bar, add the Pd catalyst (5 mol%) and CuI (5 mol%).

  • Substrate Addition: Add 2-Bromo-1-methoxy-3-methylbenzene (1.0 equiv).

  • Solvent Addition: Add the degassed THF/Et

    
    N mixture via syringe under inert atmosphere.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

    • Note: If the alkyne is volatile, add it last.

  • Reaction: Seal the vessel and heat to 65°C for 4–12 hours.

  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the aryl bromide.[1]

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd/Cu salts. Concentrate and purify via flash chromatography.

Method B: Enhanced Protocol (For Hindered/Difficult Cases)

Recommended if Method A fails or if the alkyne is also sterically demanding. This method uses the "Buchwald" ligand system to force oxidative addition.

Reagents:

  • Substrate: 2-Bromo-1-methoxy-3-methylbenzene (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
    (4 mol%)
  • Ligand: XPhos (8 mol%) - Ratio of Pd:Ligand should be 1:2

  • Co-catalyst: CuI (3 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, anhydrous)
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, add Pd

    
    (dba)
    
    
    
    , XPhos, and the aryl bromide. Purge with Argon.
  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane. Stir at RT for 5 minutes to allow ligand coordination to Pd (Solution usually turns from dark purple/red to orange/brown).

  • Base & Copper: Add Cs

    
    CO
    
    
    
    and CuI under a positive stream of Argon.
  • Alkyne Addition: Add the alkyne (1.5 equiv).

  • Reaction: Seal and heat to 90°C for 12–24 hours.

    • Why High Heat? The steric bulk requires higher thermal energy to overcome the activation barrier for oxidative addition.

  • Workup: Dilute with water/EtOAc. Wash organic layer with brine.[2] Dry over Na

    
    SO
    
    
    
    . Purify via column chromatography.[2]

Optimization Logic & Troubleshooting

Use the following decision tree to troubleshoot low yields or failed reactions.

OptimizationTree Start Start: Method A (Pd(PPh3)2Cl2 / CuI) Check Check Result (LCMS/TLC) Start->Check Success Yield > 80% Proceed to Scale-up Check->Success Good Yield Fail1 Low Conversion (SM Remaining) Check->Fail1 Reaction Stalled Fail2 Homocoupling Only (Alkyne-Alkyne dimer) Check->Fail2 Glaser Product Sol1 Switch to Method B (XPhos/SPhos Ligands) Fail1->Sol1 Sol2 1. Degas Solvents Better 2. Slow Addition of Alkyne 3. Switch to Cu-Free Protocol Fail2->Sol2

Figure 2: Decision tree for optimizing reaction conditions based on observed failure modes.

Troubleshooting Guide:
  • Glaser Homocoupling (Alkyne-Alkyne):

    • Cause: Presence of Oxygen.

    • Fix: More rigorous degassing (freeze-pump-thaw is best). Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl halide.

  • No Reaction (Recovered Starting Material):

    • Cause: Catalyst dead or oxidative addition too slow.

    • Fix: Switch to Method B . The XPhos ligand creates a highly active "monoligated" Pd species that is electron-rich enough to insert into the hindered C-Br bond.

  • Dehalogenation (Ar-Br

    
     Ar-H): 
    
    • Cause:

      
      -hydride elimination from the solvent or impurities.
      
    • Fix: Ensure solvents are anhydrous. Switch base from amine (source of H) to inorganic Carbonate (Cs

      
      CO
      
      
      
      ).

Safety & Handling

  • 2-Bromo-1-methoxy-3-methylbenzene: Treat as an irritant. Avoid inhalation.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Pressurized Vessels: When heating THF or Dioxane to 80-100°C, use pressure-rated vials (e.g., microwave vials or heavy-walled pressure tubes) to prevent explosion hazards.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Lipshutz, B. H., et al. (2008).[3][4] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[3][4][5] Organic Letters, 10(17), 3793–3796.[3]

  • Gelman, D., & Buchwald, S. L. (2003).[3][4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[5] Angewandte Chemie International Edition, 42(48), 5993–5996.

  • BenchChem. (2025).[2] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions.

  • Plenio, H. (2008). The Sonogashira Coupling Reaction.[1][2][6][7][8][9] Accounts of Chemical Research. (General reference for mechanism and ligand effects).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalytic Optimization for 2-Bromo-1-methoxy-3-methylbenzene

System Status: 🟢 ONLINE Ticket ID: #CAS-14804-37-6 Subject: Overcoming Catalyst Deactivation in Sterically Congested Aryl Halides Assigned Specialist: Senior Application Scientist, Catalysis Division System Overview: The...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: 🟢 ONLINE Ticket ID: #CAS-14804-37-6 Subject: Overcoming Catalyst Deactivation in Sterically Congested Aryl Halides Assigned Specialist: Senior Application Scientist, Catalysis Division

System Overview: The "Pocket" Problem

Welcome to the technical support hub for 2-Bromo-1-methoxy-3-methylbenzene . If you are experiencing low yields, catalyst precipitation (Pd-black), or stalled conversion, it is likely due to the specific structural motif of this substrate.

The Substrate Architecture: This molecule presents a classic "Ortho-Ortho Effect" :

  • C2 (Reactive Site): The Bromine atom is the target for Oxidative Addition (OA).

  • C1 (Methoxy): Acts as a hemilabile ligand (Lewis basic oxygen) and a steric wall.

  • C3 (Methyl): Provides rigid steric bulk.

The Failure Mode: Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often fail because the active Pd(0) species cannot access the C-Br bond through the steric "pocket" created by the C1 and C3 substituents. This leads to the dominant deactivation pathway: Agglomeration . When Pd(0) cannot insert into the C-Br bond fast enough, it aggregates into inactive Palladium black.

Troubleshooting Modules

Module A: The "Dead Catalyst" (Oxidative Addition Failure)

Symptom: Reaction mixture turns black immediately or shortly after heating; 1H NMR shows >90% unreacted Starting Material (SM).

Root Cause: The rate of Oxidative Addition (


) is slower than the rate of catalyst decomposition (

). The steric bulk of the C1-OMe and C3-Me groups physically blocks the approach of the Palladium center.

Corrective Action: Switch to Bulky, Electron-Rich Ligands or NHC Complexes . These ligands increase the electron density on Pd (accelerating OA) and provide a "steric umbrella" that prevents Pd-Pd aggregation.

  • Recommendation 1 (Phosphines): Use XPhos or SPhos . The biaryl backbone creates a protective environment.

  • Recommendation 2 (NHCs): Use Pd-PEPPSI-IPr or Pd-PEPPSI-IPent . These "throw-away" ligand precatalysts are specifically designed for sterically hindered halides.

Module B: The "Methoxy Trap" (Chelation & Protodehalogenation)

Symptom: Reaction stalls; GC/LC-MS shows formation of 1-methoxy-3-methylbenzene (des-bromo product).

Root Cause:

  • Chelation: The oxygen on the C1-methoxy group can coordinate to the Pd(II) intermediate, forming a stable 5-membered chelate that inhibits the subsequent Transmetallation or Amine Binding step.

  • Protodehalogenation: Because the catalytic cycle is slow, the Pd(II)-Aryl species has time to undergo side reactions, such as abstracting a hydride from the solvent (especially alcohols) or base, leading to reduction of the C-Br bond.

Corrective Action:

  • Solvent Switch: Avoid secondary alcohols (e.g., Isopropanol) which are excellent hydride donors. Use Toluene , Dioxane , or THF .

  • Base Selection: Switch from alkoxide bases (NaOtBu) to inorganic bases (K₃PO₄ or Cs₂CO₃ ) if reduction is observed.

Visualization: Deactivation vs. Activation Pathways

The following diagram maps the kinetic competition between a successful catalytic cycle and the deactivation pathways specific to your substrate.

CatalystPathways Substrate 2-Bromo-1-methoxy- 3-methylbenzene Transition Transition State (Sterically Crowded) Substrate->Transition Pd0 Active Pd(0)L Pd0->Transition Requires Bulky Ligand PdBlack Pd Black (Inactive Aggregates) Pd0->PdBlack Slow OA (Dominant if Ligand is small) OxidativeAdd Pd(II) Intermediate (Ar-Pd-Br) Transition->OxidativeAdd Successful Insertion Chelate Stable Methoxy Chelate (Off-Cycle) OxidativeAdd->Chelate Methoxy Coordination Reduced Protodehalogenation (Des-bromo Product) OxidativeAdd->Reduced Hydride Abstraction (Solvent/Base) Product Cross-Coupled Product OxidativeAdd->Product Transmetallation & Red. Elimination

Figure 1: Kinetic competition between the productive catalytic cycle (Green) and deactivation pathways (Red) driven by steric hindrance and methoxy-chelation.

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (High Steric Demand)

Best for coupling with secondary amines or anilines.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Catalyst Pd-PEPPSI-IPr 2.0 mol%Air-stable precatalyst; highly active for hindered substrates [1].
Ligand None required-The NHC ligand is built into the precatalyst.
Base KOtBu or Cs₂CO₃ 1.2 - 1.4Use KOtBu for speed; Cs₂CO₃ if functional group tolerance is needed.
Solvent Dioxane or Toluene [0.2 M]Must be anhydrous and degassed.
Temp 80°C - 100°C -Higher temp required to overcome steric activation barrier.

Step-by-Step:

  • Charge a reaction vial with Pd-PEPPSI-IPr (2 mol%), Base (1.4 equiv), and Substrate (1.0 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add Anhydrous Dioxane and the Amine (1.2 equiv) via syringe.

  • Seal and heat to 80°C.

  • Checkpoint: Check LCMS at 1 hour. If SM remains but no Pd black is visible, increase temp to 100°C.

Protocol B: Suzuki-Miyaura Coupling

Best for biaryl synthesis.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Catalyst Pd₂(dba)₃ 1.0 mol%Source of Pd(0).
Ligand XPhos or SPhos 2.0 - 4.0 mol%L:Pd ratio of 2:1 or 4:1 is critical to prevent aggregation [2].
Base K₃PO₄ 2.0Anhydrous, finely ground.
Solvent Toluene/Water (10:1) [0.25 M]Biphasic system often helps solubilize inorganic bases.

FAQ: Rapid Diagnostics

Q: Why is my reaction yield capped at ~60% even with XPhos? A: You may be experiencing Product Inhibition . The product (a bulky biaryl or amine) might be coordinating to the Pd, preventing turnover.

  • Fix: Increase catalyst loading to 3-5 mol% or switch to Pd-PEPPSI-IPent , which has an even bulkier ligand to discourage product binding [3].

Q: Can I use Pd(OAc)₂ + PPh₃? A: No. Triphenylphosphine is not bulky enough to force the oxidative addition into the hindered C2 position, nor is it electron-rich enough. You will likely generate Pd-black immediately.

Q: I see a "homocoupling" dimer of my boronic acid, but no product. A: This indicates the Oxidative Addition never happened. The Pd activated the boronic acid (transmetallation to Pd(II) species generated by oxygen) but couldn't insert into the Aryl Bromide.

  • Fix: This confirms the steric blockade. Switch to the PEPPSI system or Buchwald G3 Precatalysts immediately.

References

  • Organ, M. G. , et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[8][9] National Institutes of Health (NIH).

  • BenchChem . (2025).[10][11] Buchwald-Hartwig Amination of Sterically Hindered Halides: Application Notes.

  • Farmer, J. L. , Hunter, H. N., & Organ, M. G. (2012). Regioselective Cross-Coupling via Pd-PEPPSI-IPent. Organic Chemistry Portal.

  • Wikipedia . Buchwald–Hartwig amination: Sterically Hindered Ligands.

Sources

Optimization

Work-up procedure for 2-Bromo-1-methoxy-3-methylbenzene reactions

Topic: Work-up Procedure & Troubleshooting Guide Molecule ID: 2-Bromo-1-methoxy-3-methylbenzene (Synonyms: 2-Bromo-3-methylanisole, 2-Bromo-3-methoxytoluene)[1] Executive Summary: The "Steric Sandwich" Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure & Troubleshooting Guide Molecule ID: 2-Bromo-1-methoxy-3-methylbenzene (Synonyms: 2-Bromo-3-methylanisole, 2-Bromo-3-methoxytoluene)[1]

Executive Summary: The "Steric Sandwich" Challenge

Welcome to the technical guide for handling 2-Bromo-1-methoxy-3-methylbenzene . This molecule presents a unique synthetic challenge due to its substitution pattern.[1] The bromine atom at position C2 is "sandwiched" between a methoxy group (C1) and a methyl group (C3).

Why this matters for your work-up:

  • Steric Hindrance: The ortho,ortho-disubstitution creates significant steric crowding.[1] This affects catalyst access during cross-couplings (e.g., Suzuki, Buchwald) and can lead to incomplete conversion, requiring modified work-up to separate starting material.

  • Electronic Effects: In Lithium-Halogen exchange, the C1-Methoxy group acts as a Directing Metalation Group (DMG) , stabilizing the lithiated intermediate via chelation. However, the C3-Methyl group contains benzylic protons that are susceptible to deprotonation if temperature control fails, leading to side products.

Module A: Lithium-Halogen Exchange Work-up

Applicable when using n-BuLi or t-BuLi for electrophilic quenching.[1]

The Protocol

Objective: Maximize recovery of the quenched product while preventing "protodebromination" (formation of 3-methylanisole).

StepActionTechnical Rationale (Causality)
1. Quench Inverse Addition (Recommended).[1] Transfer the reaction mixture into a cooled solution of the electrophile/proton source.The lithiated species is stabilized by the OMe group but is sterically crowded. Inverse addition ensures the lithio-species always encounters an excess of electrophile, preventing side reactions with the product.
2. Buffer Add saturated aqueous

immediately after warming to

.
Neutralizes residual organolithium and lithium alkoxides.[1] Prevents basic hydrolysis of the methoxy group or sensitive electrophiles.
3. Phase Cut Extract with MTBE (Methyl tert-butyl ether) or

.[1] Avoid DCM if possible during the first cut.
Ethereal solvents solubilize the organic product well while precipitating inorganic Lithium salts, which stay in the aqueous phase.
4. Acid Wash Wash organic layer with

(if product is not acid-sensitive).[1]
Removes residual Lithium salts and amine impurities (e.g., from TMEDA if used).
Troubleshooting (Li-Exchange)

Issue: I isolated the debrominated byproduct (3-methylanisole) instead of my product.

  • Cause: Moisture in the solvent or the "Internal Proton Return." The benzylic protons on the C3-methyl group are weakly acidic.[1] If the reaction warms up before quenching, the C2-Lithium can deprotonate the C3-Methyl of a neighboring molecule.

  • Solution: Keep the reaction at

    
     strictly. Use fresh, titrated n-BuLi.
    

Module B: Palladium-Catalyzed Cross-Coupling Work-up

Applicable for Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions.[1]

The Protocol

Objective: Removal of Palladium residues and separation of unreacted sterically hindered starting material.

Step-by-Step Methodology:

  • Filtration:

    • Pass the crude reaction mixture (still in organic solvent) through a pad of Celite mixed with activated charcoal .

    • Why: The charcoal adsorbs bulk Pd(0) black, while Celite prevents clogging.

  • Scavenging (The Critical Step):

    • Due to the steric bulk, high catalyst loadings (2-5 mol%) are often used. Simple washing is insufficient.[1]

    • Option A (Silica-SH): Add Thiol-functionalized silica gel (10 wt% relative to mass of crude) and stir for 30 mins.[1] Filter.

    • Option B (Aqueous Wash): Wash the organic layer with

      
       or 
      
      
      
      .
    • Mechanism:[2][3][4][5][6] The thiol/amine groups chelate Pd(II) species, pulling them into the solid/aqueous phase.

  • Isolation:

    • Concentrate the organic phase.

    • Purification: If unreacted 2-bromo-1-methoxy-3-methylbenzene remains (common due to sterics), use column chromatography.[1]

    • TLC Tip: The bromide is less polar than most coupling products. Use Hexane:EtOAc (95:5) to move the bromide (

      
      ) away from the product.
      

Visualizing the Workflow

The following diagram illustrates the decision logic for working up reactions involving this specific scaffold.

WorkupProcedure Start Reaction Complete: 2-Bromo-1-methoxy-3-methylbenzene Type Identify Reaction Type Start->Type LiExchange Lithium-Halogen Exchange (n-BuLi/t-BuLi) Type->LiExchange PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Type->PdCoupling Quench Quench: Inverse Addition into Electrophile (-78°C) LiExchange->Quench Strict Temp Control Filter Filter: Celite + Charcoal PdCoupling->Filter WashLi Wash: Sat. NH4Cl then 0.5M HCl Quench->WashLi Dry Dry (Na2SO4) & Concentrate WashLi->Dry Scavenge Pd Removal: Thiol-Silica or Na2EDTA Filter->Scavenge Remove Heavy Metals Scavenge->Dry Purify Purification: Flash Chromatography Dry->Purify

Caption: Decision tree for isolating 2-Bromo-1-methoxy-3-methylbenzene derivatives, prioritizing metal removal and temperature control.

Troubleshooting & FAQ

Q1: I see a spot on TLC just below my starting material. What is it?

A: This is likely 3-methylanisole (the debrominated byproduct).[1]

  • Diagnosis: In Li-exchange, this indicates "wet" conditions or that the reaction warmed up, allowing the aryl-lithium to abstract a proton from the solvent or its own methyl group. In Pd-coupling, this is "hydrodehalogenation," often caused by excessive heating with hydride sources (like alcohols) present.

  • Fix: Dry all solvents over molecular sieves (3Å). For Li-exchange, ensure internal temperature probe reads

    
     before adding n-BuLi.[1]
    
Q2: My Suzuki coupling stalled at 60% conversion. How do I separate the starting bromide?

A: The starting material (2-bromo-1-methoxy-3-methylbenzene) is non-polar.[1]

  • Strategy: Do not use straight Hexanes/Heptane for the column, as the product and bromide might smear together. Use a gradient starting at 100% Hexane (to elute the bromide first) then slowly introduce EtOAc.

  • Chemical Trick: If separation is impossible, add a small amount of a highly reactive amine (e.g., dimethylamine) and run the reaction for another hour. This converts the residual bromide into an amine, which is much more polar and easily separated by an acid wash.

Q3: Why is my product turning black upon standing?

A: Residual Palladium oxidation.[1]

  • Verification: Dissolve a small amount in DCM; if it's dark, you have Pd.

  • Remedy: Re-dissolve the product in EtOAc and wash with

    
     (Sodium Bisulfite) or use the Thiol-silica method described in Module B.
    

Physical Data for Reference

PropertyValueNotes
Molecular Weight 201.06 g/mol
Boiling Point ~111-112°C @ 15 mmHgBased on isomer data; expect high-boiling liquid behavior [1].[1]
Density ~1.4 g/mLDenser than water (organic layer is on bottom in aqueous workup if using chlorinated solvents).[1]
Solubility Soluble in

, THF, DCM, EtOAc
Insoluble in water.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-methylanisole (Isomer Analog Data).[1]Link

  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions.Link

  • BenchChem. Application Notes and Protocols for Bromo-methoxy-methylbenzene derivatives.Link

  • PubChem. Compound Summary: 2-Bromo-3-methoxytoluene.[1]Link

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Byproduct Analysis of 2-Bromo-1-methoxy-3-methylbenzene

Target Molecule: 2-Bromo-1-methoxy-3-methylbenzene CAS: 38197-43-2 Synonyms: 2-Bromo-3-methylanisole; 2-Bromo-m-cresyl methyl ether.[1] Introduction: The "Sandwich" Effect Welcome to the technical guide for 2-Bromo-1-met...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Bromo-1-methoxy-3-methylbenzene CAS: 38197-43-2 Synonyms: 2-Bromo-3-methylanisole; 2-Bromo-m-cresyl methyl ether.[1]

Introduction: The "Sandwich" Effect

Welcome to the technical guide for 2-Bromo-1-methoxy-3-methylbenzene . If you are accessing this page, you are likely encountering yield issues or unexpected NMR signals in the aromatic region.

The synthesis of this molecule is a classic case study in steric governance . The target molecule features a bromine atom "sandwiched" between a methyl group and a methoxy group. This 1,2,3-substitution pattern is thermodynamically and kinetically difficult to access via direct electrophilic aromatic substitution (EAS) on 3-methylanisole, which predominantly yields the 4-bromo isomer.

This guide prioritizes the Williamson Ether Synthesis route (via 2-bromo-3-methylphenol) as the only scalable, high-fidelity method for this specific isomer.

Module 1: Route Selection & Regiochemistry

Question 1: Why does my product NMR show a pair of doublets and a singlet instead of the expected triplet/doublet pattern?

Diagnosis: You likely attempted Route A (Direct Bromination of 3-methylanisole). Technical Explanation: In 3-methylanisole, the methoxy group is a strong ortho/para director. However, the 2-position (between the -OCH3 and -CH3) is sterically crowded. Bromination with


 or NBS preferentially occurs at the 4-position  (para to the methoxy), yielding 4-bromo-1-methoxy-3-methylbenzene  (CAS 27060-75-9). This isomer is the thermodynamic sink of the reaction.
Question 2: How do I force the bromine into the 2-position?

Solution: You must switch to Route B (O-Methylation of 2-bromo-3-methylphenol). Logic: By starting with the bromine already installed in the phenol precursor (which is commercially available or synthesized via highly specific ortho-lithiation/bromination protocols), you bypass the regioselectivity battle entirely. The reaction then becomes a simple O-alkylation.

Workflow Visualization: The Divergence of Routes

The following diagram illustrates why Route A fails and Route B succeeds.

SynthesisRoutes cluster_legend Legend Start_Anisole Starting Material: 3-Methylanisole Reagent_Brom Reagent: Br2 or NBS (Electrophilic Subst.) Start_Anisole->Reagent_Brom Route A (Direct) Start_Phenol Starting Material: 2-Bromo-3-methylphenol Reagent_Meth Reagent: MeI / K2CO3 (Williamson Ether) Start_Phenol->Reagent_Meth Route B (Recommended) Product_Wrong MAJOR IMPURITY (90%+) 4-Bromo-1-methoxy-3-methylbenzene (Para-brominated) Reagent_Brom->Product_Wrong Steric Control favors Para Product_Target TARGET MOLECULE 2-Bromo-1-methoxy-3-methylbenzene (Ortho-brominated) Reagent_Brom->Product_Target Minor Product (<5%) Reagent_Meth->Product_Target Retains Regiochemistry key Red Path = High Risk of Impurity Green Path = Validated Protocol

Caption: Figure 1. Comparative analysis of synthetic routes. Route A leads to the 4-bromo regioisomer impurity due to steric hindrance at the 2-position.

Module 2: Validated Protocol (Williamson Ether Synthesis)

Objective: Synthesis of 2-Bromo-1-methoxy-3-methylbenzene from 2-bromo-3-methylphenol.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Bromo-3-methylphenol 1.0SubstrateEnsure <0.5% water content (KF titration).
Methyl Iodide (MeI) 1.5Alkylating AgentToxic/Volatile. Use Dimethyl Sulfate (DMS) for scale-up.
Potassium Carbonate (

)
2.0BaseMust be anhydrous/milled.
Acetone or DMF SolventMediumAcetone for ease of workup; DMF for rate acceleration.
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-methylphenol in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add

    
      (anhydrous) in one portion. Stir at room temperature for 30 minutes. Observation: The suspension may turn slight yellow as the phenoxide forms.
    
  • Alkylation: Add Methyl Iodide dropwise via syringe.

    • Caution: Exothermic reaction.

  • Reflux: Heat the mixture to mild reflux (

    
     for Acetone) for 4–6 hours.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol will be more polar (lower

    
    ) than the target ether.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in

    
    , wash with 1M NaOH (to remove unreacted phenol), then water and brine.
    
Troubleshooting the Williamson Route

Q: I see a new impurity spot just above the baseline on TLC. What is it?

  • Cause: C-Alkylation. Phenoxides are ambident nucleophiles. While O-alkylation is preferred with "hard" electrophiles like MeI, high temperatures or extremely polar solvents can sometimes encourage C-alkylation on the ring.

  • Fix: Switch to a less polar solvent (Acetone instead of DMF) and lower the temperature. Ensure the base is not too strong (avoid NaH if C-alkylation is observed; stick to

    
    ).[2]
    

Q: My yield is low, and I recovered starting material.

  • Cause: Moisture. The phenoxide anion is basic. If water is present, it protonates back to the phenol, which is not nucleophilic enough to attack MeI effectively.

  • Fix: Dry the solvent over molecular sieves (3Å) and flame-dry the glassware.

Module 3: Analytical Fingerprinting

Distinguishing the target from the "Route A" impurity (4-bromo isomer) is critical.

NMR Comparison Table ( )
FeatureTarget: 2-Bromo isomer (CAS 38197-43-2)Impurity: 4-Bromo isomer (CAS 27060-75-9)
Symmetry Asymmetric, crowdedAsymmetric, less crowded
Aromatic Region Multiplet/ABC System. The protons are adjacent (vicinal). Expect a triplet (t) and two doublets (d) if resolution is high, or a tight multiplet.AB System + Singlet. The protons at C5 and C6 are vicinal (d, d). The proton at C2 is isolated (s).
Key Shift The methoxy signal may be slightly shielded due to orthogonality forced by the bromine.Normal methoxy shift (~3.8 ppm).
GC-MS Identification
  • Molecular Ion (

    
    ):  Both isomers show 
    
    
    
    (1:1 ratio due to
    
    
    ).
  • Fragmentation:

    • Target (2-Bromo): Often shows a prominent

      
       peak due to the relief of steric strain (loss of bromine to form a stabilized cation).
      
    • Impurity (4-Bromo): Stronger molecular ion stability.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-methylanisole (CAS 27060-75-9).[3]Link

  • ChemSrc. 2-Bromo-1-methoxy-3-methylbenzene (CAS 38197-43-2) Physicochemical Properties.[1]Link

  • Royal Society of Chemistry (RSC). General procedures for Williamson Ether Synthesis and byproduct analysis in halo-anisoles. (Contextual grounding from general synthesis protocols). Link

  • PubChem. Compound Summary: 2-Bromo-1-methoxy-3-methylbenzene.[4]Link

  • GuideChem. Synthesis Routes and Supplier Data for Brominated Anisoles.Link

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-1-methoxy-3-methylbenzene

Ticket ID: PUR-2B3M-001 Subject: Optimization of Column Chromatography Conditions Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Executive Summary This guide addresses the purific...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2B3M-001 Subject: Optimization of Column Chromatography Conditions Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

This guide addresses the purification of 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2), also known as 2-Bromo-3-methylanisole. This molecule presents specific purification challenges due to its moderate lipophilicity and the high probability of co-eluting regioisomers (specifically the 4-bromo isomer) formed during non-selective bromination of 3-methylanisole.

The following protocols are designed to maximize resolution (


) between the target molecule, unreacted starting materials, and isomeric byproducts.

Module 1: Method Development (TLC Optimization)

Before scaling to flash chromatography, you must establish thermodynamic separation on Thin Layer Chromatography (TLC).

The "Golden Window" Protocol

Objective: Identify a solvent system that positions the target compound at an Retention Factor (


) of 0.25 – 0.35 .
  • Standard Screen: Prepare a 10 mL solution of 5% Ethyl Acetate (EtOAc) in Hexane .

  • Spotting: Apply 1 µL of the crude reaction mixture alongside authentic standards of starting material (e.g., 3-methylanisole) if available.

  • Elution: Run the TLC plate.

    • Result A (

      
      ): The compound is moving too fast. Reduce polarity to 2% EtOAc/Hexane  or switch to 100% Pentane/Hexane .
      
    • Result B (

      
      ): The compound is stuck. Increase polarity to 10% EtOAc/Hexane .
      
  • Visualization:

    • UV (254 nm): Primary detection. The aromatic ring absorbs strongly.

    • Iodine Chamber: Secondary detection. Useful if UV lamp is weak; the methyl/methoxy groups facilitate iodine intercalation.

Expert Insight:

"If you observe 'streaking' or a 'snowman' shape (overlapping spots), your sample concentration is likely too high, or the silica is acidic. 2-Bromo-1-methoxy-3-methylbenzene is an ether and generally stable, but residual hydrobromic acid from synthesis can cause streaking. Neutralize your sample with a bicarbonate wash before spotting."

Module 2: Recommended Flash Chromatography Conditions

Based on the lipophilic nature of the bromo-methoxy-methyl motif, the following gradient is the industry standard for >98% purity.

System Parameters
ParameterRecommendation
Stationary Phase Irregular Silica Gel (40–63 µm), 60 Å pore size
Mobile Phase A Hexane (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Sample Loading Liquid loading (in Hexane) or Dry loading (on Celite/Silica)
Flow Rate Optimized to column diameter (e.g., 18 mL/min for a 12g column)
The "Step-Gradient" Workflow

Do not run a linear 0–100% gradient; it wastes solvent and reduces resolution for this specific non-polar target.

  • Equilibration: 3 Column Volumes (CV) of 100% Hexane .

  • Isocratic Hold: 2 CV of 100% Hexane . (Elutes very non-polar impurities).

  • Shallow Gradient: 0% to 5% EtOAc over 5 CV.

  • Target Elution: 5% to 10% EtOAc over 10 CV. (Expect product here).

  • Flush: Ramp to 50% EtOAc to remove polar tars/phenols.

Module 3: Troubleshooting & FAQs

Q1: I cannot separate the target (2-bromo) from the regioisomer (4-bromo). What now?

Diagnosis: This is the most common failure mode. Isomers often have identical


 values in EtOAc/Hexane systems because the dipole differences are masked by the solvent's strength.

Corrective Action: Switch to "Selectivity Tuning."

  • Change the Modifier: Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .

    • Why? Toluene interacts with the pi-systems of the aromatic rings. The steric bulk of the bromine at the 2-position (sandwiched between methyl and methoxy) creates a different "pi-cloud" accessibility compared to the 4-bromo isomer.

  • New Gradient: Run 0–20% DCM in Hexane . The resolution (

    
    ) often doubles.
    
Q2: My product elutes with the starting material (3-methylanisole).

Diagnosis: Incomplete reaction or poor column resolution. 3-methylanisole lacks the heavy bromine atom but has similar polarity.

Corrective Action:

  • Check

    
     Delta:  If 
    
    
    
    , you must increase the column length (use a 25g column instead of 10g) or decrease the flow rate by 30%.
  • Use Isocratic Elution: Instead of a gradient, run an isocratic column at the solvent ratio where

    
    . This maximizes the number of theoretical plates interacting with the sample.
    
Q3: Can I use Alumina instead of Silica?

Analysis: You can, but it is rarely necessary.

  • Recommendation: Stick to Silica. Alumina is reserved for acid-sensitive compounds (like acetals or enol ethers). 2-Bromo-1-methoxy-3-methylbenzene is chemically robust. Using Alumina will likely result in broader peaks and lower recovery without adding resolution benefits.

Module 4: Visualizing the Workflow

Figure 1: Method Development Logic Flow

This diagram outlines the decision-making process for selecting the optimal purification path.

PurificationWorkflow Start Crude Reaction Mixture TLC_Screen TLC Screen (5% EtOAc/Hex) Start->TLC_Screen Check_Rf Check Rf Value TLC_Screen->Check_Rf Rf_High Rf > 0.5 (Too Fast) Check_Rf->Rf_High High Rf_Low Rf < 0.15 (Too Slow) Check_Rf->Rf_Low Low Rf_Good Rf 0.25 - 0.35 (Optimal) Check_Rf->Rf_Good Perfect Reduce_Pol Reduce Polarity (Try 100% Hexane or 2% EtOAc) Rf_High->Reduce_Pol Increase_Pol Increase Polarity (Try 10-15% EtOAc) Rf_Low->Increase_Pol Check_Sep Check Separation from Impurities Rf_Good->Check_Sep Reduce_Pol->Check_Sep Increase_Pol->Check_Sep Standard_Flash Standard Flash (Hex/EtOAc Gradient) Check_Sep->Standard_Flash Good Separation Alt_Flash Alternative Flash (Hex/DCM or Toluene) Check_Sep->Alt_Flash Co-eluting Isomers

Caption: Figure 1. Decision matrix for optimizing solvent systems based on TLC retention factors (


).
Figure 2: Troubleshooting Co-elution

Logic for separating the target from specific impurities (Isomers vs. Starting Material).

Troubleshooting Problem Separation Issue Impurity_Type Identify Impurity Problem->Impurity_Type Isomer Regioisomer (e.g., 4-bromo) Impurity_Type->Isomer Same Polarity SM Starting Material (3-methylanisole) Impurity_Type->SM Slight Polarity Diff Action_Iso Switch Solvent Selectivity (Use Toluene or DCM) Isomer->Action_Iso Action_SM Increase Efficiency (Longer Column / Isocratic) SM->Action_SM

Caption: Figure 2. Troubleshooting logic for specific co-elution scenarios.

Module 5: Reference Data

Table 1: Estimated Values (Silica Gel)

Values are approximate and depend on humidity and silica activity.

Compound100% Hexane5% EtOAc/Hex10% EtOAc/Hex
2-Bromo-1-methoxy-3-methylbenzene (Target)0.150.35 0.55
3-Methylanisole (Starting Material)0.200.450.65
2-Bromo-3-methylphenol (Precursor*)0.000.050.15

*If synthesized via methylation of phenol.

References
  • Organic Syntheses Procedure (General Bromoanisole Purification) . Organic Syntheses. Coll. Vol. 10, p. 423 (2004). Link

  • BenchChem Technical Support . "Purification of Bromo-methoxy-methylbenzene Derivatives." BenchChem Application Notes. Link

  • Sigma-Aldrich Product Safety . "Safety Data Sheet: 2-Bromo-1-methoxy-3-nitrobenzene (Analogous Handling)." Link

  • Royal Society of Chemistry . "Separation, purification and identification of components."[1][2][3][4] RSC Education. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Bromo-1-methoxy-3-methylbenzene

Case ID: T-BMMB-001 Subject: Prevention of Debromination (Protodebromination) Status: Resolved / Guide Published Support Tier: Level 3 (Senior Application Scientist) Executive Summary The Challenge: 2-Bromo-1-methoxy-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BMMB-001 Subject: Prevention of Debromination (Protodebromination) Status: Resolved / Guide Published Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The Challenge: 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-Bromo-3-methylanisole) presents a unique "perfect storm" for unwanted debromination. The bromine atom is sterically "sandwiched" between a methoxy group and a methyl group.

  • Electronic Activation: The electron-donating methoxy group activates the ring, making the C-Br bond more susceptible to oxidative addition (good) but also to radical cleavage (bad).

  • Steric Strain: The ortho,ortho-disubstitution forces the bromine out of plane, weakening the C-Br bond dissociation energy (BDE).

  • The Result: In both Lithium-Halogen Exchange (Li-HE) and Palladium-catalyzed couplings, the system is biased toward losing the bromine atom and replacing it with a hydrogen (forming 3-methylanisole) if the desired reaction pathway is even slightly impeded.

This guide provides the protocols required to suppress this thermodynamic sink.

Module A: Lithium-Halogen Exchange (Li-HE)

The Scenario: You are attempting to lithiate the 2-position to react with an electrophile (e.g., an aldehyde or borate), but you recover 3-methylanisole (debrominated byproduct).

Root Cause Analysis

The 2-lithio-1-methoxy-3-methylbenzene intermediate is highly basic and sterically congested.

  • Moisture Sensitivity: Due to high basicity, it reacts with trace water 1000x faster than your electrophile.

  • Thermal Instability: Above -60°C, the lithiated species may aggregate or abstract a proton from the solvent (THF), leading to "self-quenching."

Protocol: The "Internal Quench" Method

Standard addition (adding electrophile to lithiated species) often fails because the species degrades during the addition time.

Step-by-Step Workflow:

  • Drying: THF must be distilled from Na/Benzophenone or passed through an activated alumina column immediately before use. Water content must be <50 ppm.

  • Cryogenic Setup: Cool the reaction vessel to -78°C .

    • Critical Check: Place the internal thermometer in the solution , not just in the bath. The internal temp must be stable at -78°C.

  • Reagent Choice: Use

    
    -BuLi  (1.05 equiv).
    
    • Note: While

      
      -BuLi is faster, it is more dangerous and often unnecessary for aryl bromides. 
      
      
      
      -BuLi is sufficient if the temperature is controlled.
  • The Barbier Conditions (Internal Quench):

    • Do not pre-lithiate if your electrophile is compatible with

      
      -BuLi (e.g., Triisopropyl borate, TMS-Cl).
      
    • Mix the Aryl Bromide and the Electrophile together in the flask at -78°C.

    • Add

      
      -BuLi dropwise. As the Lithium exchanges with the Bromine, the resulting Aryl-Li species is immediately trapped by the surrounding electrophile. This eliminates the "waiting period" where debromination occurs.
      

Data: Yield Comparison of Addition Modes

VariableStandard Addition (Seq)Barbier (In-Situ)Reverse Addition
Temp -78°C-78°C-78°C
Solvent THFTHFTHF
Yield 45-60%85-92% 70-80%
Byproduct 30% (Des-bromo)<5%10-15%
Visualization: Li-HE Decision Logic

LiHE_Workflow Start Start: Li-HE Reaction CheckTemp Is Internal Temp < -70°C? Start->CheckTemp CheckElectrophile Is Electrophile Base-Sensitive? (e.g., Aldehyde, Ketone) CheckTemp->CheckElectrophile Yes FailState High Risk of Debromination (Protonation by Solvent/Moisture) CheckTemp->FailState No MethodA Method A: Barbier (In-Situ) Mix Ar-Br + Electrophile Add n-BuLi slowly CheckElectrophile->MethodA No (Compatible) MethodB Method B: Reverse Addition Generate Ar-Li (-78°C) Cannulate INTO Electrophile CheckElectrophile->MethodB Yes (Sensitive) Success Target Product Isolated MethodA->Success High Yield MethodB->Success Good Yield

Caption: Decision tree for selecting the correct lithiation protocol to minimize intermediate lifetime.

Module B: Palladium-Catalyzed Cross-Coupling

The Scenario: Suzuki or Buchwald-Hartwig coupling results in low conversion, with the starting material converting to 3-methylanisole.

Mechanism of Failure: Hydrodehalogenation

This is a "Catalytic Stall" issue.

  • Oxidative Addition: The Pd(0) inserts into the C-Br bond. This is slow due to the steric bulk of the methyl/methoxy groups.

  • The Stall: Once formed, the Pd(II)-Ar species is crowded. If the transmetallation (Suzuki) or amine binding (Buchwald) is slow, the complex looks for other pathways.

  • The Kill: The complex undergoes

    
    -hydride elimination  from the solvent (alcohols) or ligands, or abstracts a hydride, followed by reductive elimination of Ar-H (Debromination).
    
Troubleshooting Guide

1. Solvent Selection (The Hydrogen Source)

  • Avoid: Primary/Secondary alcohols (MeOH, iPrOH) if possible. They are hydride donors.

  • Preferred: Toluene, Dioxane, or DME. If water is needed for base solubility, use a biphasic system (Toluene/H2O) rather than a miscible alcohol/water mix.

2. Catalyst/Ligand Engineering You need a ligand that promotes rapid oxidative addition and immediate transmetallation.

  • Recommendation: Use Buchwald Precatalysts (Gen 3 or 4) .

  • Specific Ligand: SPhos or XPhos .

    • Why? These electron-rich biaryl phosphines facilitate oxidative addition into hindered aryl chlorides/bromides. The bulk prevents the "stall" by accelerating the coupling steps.

3. Base Selection

  • Switch from alkoxide bases (NaOtBu, which can act as H-sources via

    
     elimination) to inorganic carbonates or phosphates (K3PO4  or Cs2CO3 ).
    
Visualization: The Hydrodehalogenation Trap

Pd_Cycle cluster_stall The Danger Zone (Steric Stall) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Stall Stalled Pd(II) Species (Waiting for Partner) OxAdd->Stall Steric hindrance slows next step Coupling Transmetallation & Reductive Elimination Stall->Coupling Fast Ligand (SPhos) SideRxn Hydride Source Attack (Solvent/Ligand) Stall->SideRxn Slow Ligand / Protic Solvent Product Coupled Product Coupling->Product Product->Pd0 Debrom Hydrodehalogenation (Ar-H + Pd(0)) SideRxn->Debrom Debrom->Pd0

Caption: The kinetic competition between productive coupling (Green path) and hydrodehalogenation (Red path).

Storage & Handling FAQ

Q: I bought the compound, and it turned yellow/brown in the bottle. Is it debrominated? A: Likely yes, partially. The C-Br bond is weak (approx. 65-70 kcal/mol in this strained system). Exposure to light causes homolytic cleavage, generating bromine radicals and aryl radicals, which abstract hydrogen from air moisture or packaging.

  • Fix: Purify via short silica plug (Hexanes/EtOAc).

  • Prevention: Store in Amber glass , under Argon , at 4°C .

Q: Can I use Grignard exchange (Mg) instead of Lithium? A: Yes, but it is harder to initiate.

  • Pros: The Grignard reagent is less basic than the Lithium species, so it tolerates higher temperatures (-20°C to 0°C) without protonating as fast.

  • Cons: Initiation of sterically hindered aryl bromides with Mg turnings is notoriously difficult. You may need i-PrMgCl (TurboGrignard), but this brings us back to similar handling requirements as Li-HE.

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange.[1][2][3] Accounts of Chemical Research.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][4][5]

  • Zask, A., & Nolan, S. P. (2013).[6] Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Chemical Communications.

  • BenchChem Technical Support. (2025). Preventing debromination during reactions with hindered aryl bromides.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Bromo-1-methoxy-3-methylbenzene and 2-Chloro-1-methoxy-3-methylbenzene in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency and feasibility of a synthetic route. Aryl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency and feasibility of a synthetic route. Aryl halides are foundational building blocks in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of two closely related aryl halides: 2-Bromo-1-methoxy-3-methylbenzene and 2-Chloro-1-methoxy-3-methylbenzene. By examining their performance in key transformations and delving into the underlying mechanistic principles, this document aims to equip chemists with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Halogen's Impact on Reactivity

The choice between an aryl bromide and an aryl chloride is often a trade-off between reactivity and cost, with aryl chlorides generally being more economical but less reactive. This difference in reactivity is primarily rooted in the bond dissociation energies (BDEs) of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the former more susceptible to cleavage during the oxidative addition step of many catalytic cycles.

The two molecules under consideration, 2-Bromo-1-methoxy-3-methylbenzene and 2-Chloro-1-methoxy-3-methylbenzene, both present a sterically hindered environment around the halogen due to the adjacent methyl group. The methoxy group, being an electron-donating group, can also influence the electronic properties of the aromatic ring. This guide will explore how these structural features modulate the reactivity of the C-Br versus the C-Cl bond in common cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle in palladium-catalyzed cross-coupling reactions. This section will provide a comparative overview of the expected performance of 2-Bromo-1-methoxy-3-methylbenzene and 2-Chloro-1-methoxy-3-methylbenzene in Suzuki-Miyaura, Buchwald-Hartwig, and Grignard reactions, supported by representative experimental data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[1][2][3] The reaction of an aryl halide with an organoboron compound is catalyzed by a palladium complex.[4]

General Trend: 2-Bromo-1-methoxy-3-methylbenzene is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its chloro-analogue. The activation of the C-Cl bond typically requires more specialized and electron-rich ligands, higher catalyst loadings, and/or higher temperatures.[5][6]

Aryl HalideCatalyst System (Hypothetical)Temp. (°C)Time (h)Yield (%)
2-Bromo-1-methoxy-3-methylbenzenePd(PPh₃)₄, K₂CO₃804>90
2-Chloro-1-methoxy-3-methylbenzenePd₂(dba)₃, SPhos, K₃PO₄10012~85
This table presents hypothetical, yet realistic, comparative data based on general trends in Suzuki-Miyaura reactions.

The workflow for a typical Suzuki-Miyaura coupling is illustrated below:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Aryl Halide, Boronic Acid, Base C Degas with Inert Gas A->C B Solvent (e.g., Toluene/Water) B->C D Add Palladium Catalyst & Ligand C->D Inert Atmosphere E Heat to Reaction Temperature D->E F Monitor by TLC/GC-MS E->F G Quench and Extract F->G Reaction Complete H Column Chromatography G->H I Isolate Product H->I

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[7][8] This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst.[9]

General Trend: Similar to the Suzuki coupling, 2-Bromo-1-methoxy-3-methylbenzene will generally be more reactive in Buchwald-Hartwig aminations. The coupling of the chloro-analogue often necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[10][11]

Aryl HalideCatalyst System (Hypothetical)BaseTemp. (°C)Yield (%)
2-Bromo-1-methoxy-3-methylbenzenePd₂(dba)₃, BINAPNaOtBu90>85
2-Chloro-1-methoxy-3-methylbenzenePd(OAc)₂, XPhosK₃PO₄110~80
This table presents hypothetical, yet realistic, comparative data based on general trends in Buchwald-Hartwig aminations.

The catalytic cycle for the Buchwald-Hartwig amination is depicted below:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amido_complex Ar-Pd(II)(NR'R'')L₂ OA_complex->Amido_complex Ligand Exchange (HNR'R'', Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Simplified catalytic cycle for the Buchwald-Hartwig amination.
Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal.[12] These highly nucleophilic organometallic species are then used in a variety of subsequent reactions, such as additions to carbonyl compounds.

General Trend: The initiation of Grignard reagent formation is typically easier with 2-Bromo-1-methoxy-3-methylbenzene than with its chloro counterpart. The higher reactivity of the C-Br bond facilitates the insertion of magnesium.[13] While Grignard reagents can be formed from aryl chlorides, the reaction often requires activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) and may proceed with lower yields.[14]

Aryl HalideInitiation ConditionsReaction Time (h)Success Rate
2-Bromo-1-methoxy-3-methylbenzeneSpontaneous or with gentle heating1-2High
2-Chloro-1-methoxy-3-methylbenzeneRequires activator (e.g., I₂) and/or higher temperatures2-4Moderate to High
This table provides a qualitative comparison of Grignard reagent formation.

Mechanistic Considerations: The "Why" Behind the Reactivity Difference

The observed differences in reactivity between 2-Bromo-1-methoxy-3-methylbenzene and 2-Chloro-1-methoxy-3-methylbenzene can be attributed to a combination of electronic and steric factors that influence the key steps of the catalytic cycles.

1. Carbon-Halogen Bond Dissociation Energy (BDE): As previously mentioned, the C-Br bond (BDE ≈ 71 kcal/mol for bromobenzene) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol for chlorobenzene). This lower BDE for the C-Br bond translates to a lower activation energy for the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

2. Electronic Effects of Substituents: The methoxy (-OCH₃) group at the 1-position is an electron-donating group through resonance, which increases the electron density on the aromatic ring. The methyl (-CH₃) group at the 3-position is also a weak electron-donating group through induction. These electron-donating effects can slightly decrease the reactivity of the aryl halide towards oxidative addition by making the carbon atom of the C-X bond less electrophilic. However, this effect is generally outweighed by the inherent reactivity difference between the C-Br and C-Cl bonds.

3. Steric Hindrance: The methyl group at the 3-position is adjacent to the halogen at the 2-position, creating steric hindrance around the reaction center. This steric bulk can impede the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition for both substrates. However, the development of bulky phosphine ligands has largely overcome this challenge, particularly for the less reactive aryl chlorides.[6]

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for both 2-Bromo-1-methoxy-3-methylbenzene and 2-Chloro-1-methoxy-3-methylbenzene, with the understanding that the chloro-analogue will likely require more forcing conditions.

Materials:

  • Aryl halide (2-Bromo- or 2-Chloro-1-methoxy-3-methylbenzene)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for the bromide, or a more active catalyst like a palladacycle with a bulky phosphine ligand for the chloride)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (typically 1-5 mol%) and the appropriate ligand if not using a pre-catalyst.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Practical Recommendations

Conversely, 2-Chloro-1-methoxy-3-methylbenzene, while less reactive, offers a more cost-effective alternative, a significant consideration for large-scale industrial applications. The successful utilization of this chloro-analogue hinges on the careful selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, and the optimization of reaction parameters such as temperature and base. The continuous advancements in catalyst development are progressively narrowing the reactivity gap between aryl bromides and chlorides, making the latter increasingly viable for a broader range of applications.

Ultimately, the choice between these two valuable building blocks will depend on the specific requirements of the synthesis, balancing the need for reactivity and efficiency with economic considerations.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50(29), 6722-6737.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41(22), 4176-4211.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457-2483.
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41(11), 1534-1544.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Mastering Suzuki Coupling with 2-Chloro-1,3-dimethylbenzene: A Manufacturer's Insight. (2026, January 28). Retrieved from [Link]

  • CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION - Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Retrieved from [Link]

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - NIH. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate. Retrieved from [Link]

  • US7427370B2 - Method for the production of Grignard compounds - Google Patents.
  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Retrieved from [Link]

  • Grignard Reaction Lab Protocol | PDF - Scribd. Retrieved from [Link]

  • (PDF) Factorizing Yields in Buchwald-Hartwig Amination - ResearchGate. Retrieved from [Link]

  • JP2003096082A - Method for producing Grignard reagent - Google Patents.
  • Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer - The Royal Society of Chemistry. Retrieved from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. Retrieved from [Link]

  • Cross-coupling reactions of (Z)-3-aryl-3-haloenoic acids and derivatives - ResearchGate. Retrieved from [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH. Retrieved from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. Retrieved from [Link]

    • The Grignard Reaction. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru - ResearchGate. Retrieved from [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ChemRxiv. Retrieved from [Link]

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald Hartwig amination catalysts - Johnson Matthey. Retrieved from [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. Retrieved from [Link]

  • Grignard addition to aldehyde via chlorobenzene metalation - ChemSpider Synthetic Pages. Retrieved from [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC. Retrieved from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Retrieved from [Link]

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Comparative

Comparative Guide: Catalytic Solutions for Sterically Hindered Cross-Coupling of 2-Bromo-1-methoxy-3-methylbenzene

Executive Summary This guide addresses the specific catalytic challenges posed by 2-Bromo-1-methoxy-3-methylbenzene (CAS: 41369-18-6) . Unlike standard aryl bromides, this substrate features a 2,6-disubstitution pattern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific catalytic challenges posed by 2-Bromo-1-methoxy-3-methylbenzene (CAS: 41369-18-6) . Unlike standard aryl bromides, this substrate features a 2,6-disubstitution pattern (relative to the bromide) consisting of a methoxy group and a methyl group. This creates a severe steric "pocket" that inhibits the oxidative addition step and significantly retards reductive elimination in standard catalytic cycles.

This guide compares three distinct catalytic systems: Pd-PEPPSI-IPr (NHC-based), SPhos Pd G3 (Buchwald biaryl phosphine), and Pd(dtbpf)Cl2 (Bulky bidentate ferrocenyl). Based on steric mapping and reaction kinetics, we recommend Pd-PEPPSI-IPr as the primary choice for robustness and yield, with SPhos Pd G3 as a high-activity alternative for lower-temperature applications.

The Substrate Challenge: The "Ortho-Ortho" Effect

To select the right catalyst, one must understand the failure mode of standard catalysts (e.g., Pd(PPh3)4).

  • Substrate: 2-Bromo-1-methoxy-3-methylbenzene

  • Electronic Profile: Electron-rich (Methoxy is EDG). This makes the C-Br bond slightly more electron-rich, theoretically making oxidative addition slower than electron-deficient systems.

  • Steric Profile (Critical): The bromine atom is flanked by C1-OMe and C3-Me.

    • Oxidative Addition: The bulky ligands required to stabilize Pd(0) struggle to access the C-Br bond due to the physical blockade of the ortho substituents.

    • Transmetallation: The resulting Pd(II) species is crowded, slowing the approach of the boronic acid.

The Solution: You require a ligand with a high "Percent Buried Volume" (%Vbur) that is flexible enough to open a coordination site but bulky enough to force the final reductive elimination.

Catalyst Comparison

We have evaluated three high-performance catalysts suitable for this steric class.

Candidate A: Pd-PEPPSI-IPr (The Robust Workhorse)
  • Type: N-Heterocyclic Carbene (NHC) Palladium(II) complex.[1][2]

  • Mechanism: The "throw-away" pyridine ligand dissociates rapidly, creating a highly active 12-electron mono-ligated Pd(0) species.

  • Why it works: The bulky IPr (diisopropylphenyl) wings create a flexible steric fence. They protect the metal center from aggregating but allow the substrate to enter. The strong sigma-donating nature of the NHC facilitates oxidative addition into the electron-rich C-Br bond.

  • Best For: Scale-up, difficult substrates, and reactions requiring high stability in air.

Candidate B: SPhos Pd G3 (The Flexible Specialist)
  • Type: 3rd Generation Buchwald Precatalyst.

  • Mechanism: Rapid activation to form the active L-Pd(0) species.

  • Why it works: SPhos is designed for ortho-substitution. The methoxy group on the ligand's biaryl backbone can hemilabile coordinate to Palladium, stabilizing it during the difficult transmetallation step.

  • Best For: High-throughput screening, mild conditions.

Candidate C: Pd(dtbpf)Cl2 (The Industrial Challenger)
  • Type: 1,1'-Bis(di-tert-butylphosphino)ferrocene Palladium(II).[3][4]

  • Mechanism: Bidentate ligand with a large bite angle and massive tert-butyl groups.

  • Why it works: The extreme bulk of the tert-butyl groups forces the P-Pd-P angle open, accelerating reductive elimination—often the rate-determining step for sterically hindered biaryls.

  • Best For: Very fast reactions, "Green" solvents (e.g., water/micelles).

Comparative Performance Data

The following data represents anticipated performance based on kinetic profiles of 2,6-disubstituted aryl bromides coupled with Phenylboronic acid (1.5 equiv).

FeaturePd-PEPPSI-IPr SPhos Pd G3 Pd(dtbpf)Cl2 Pd(PPh3)4 (Control)
Yield (Isolated) 92% 88%85%<10%
Reaction Time 2-4 Hours1-2 Hours<1 Hour24 Hours (Incomplete)
Temp Required 60-80°C40-60°C60°C100°C+
Air Stability Excellent (Solid & Soln)Good (Solid)ExcellentPoor
Steric Tolerance Critical (High %Vbur)HighHighLow
Cost Efficiency High (Low loading)ModerateModerateLow (High loading req.)

Mechanistic Visualization

The following diagram illustrates the steric bottleneck and how the recommended catalysts overcome it.

CatalyticCycle cluster_0 Why Standard Catalysts Fail Start Substrate: 2-Bromo-1-methoxy-3-methylbenzene OxAdd Oxidative Addition (STERIC BOTTLENECK 1) Start->OxAdd + Active Pd(0) Cat Precatalyst Activation (Pd-PEPPSI-IPr loses Pyridine) Cat->OxAdd Enters Cycle TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Pd(II)-Ar-Br RedElim Reductive Elimination (STERIC BOTTLENECK 2) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->OxAdd Regenerate Pd(0) Product Product: Sterically Hindered Biaryl RedElim->Product Product Release

Caption: The catalytic cycle highlights the two critical steric bottlenecks. Bulky ligands (NHC or SPhos) are required to force the cycle through the Reductive Elimination step.

Recommended Protocol: Pd-PEPPSI-IPr System

This protocol is optimized for the cross-coupling of 2-Bromo-1-methoxy-3-methylbenzene with a generic aryl boronic acid.

Materials:
  • Substrate: 2-Bromo-1-methoxy-3-methylbenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv) - Note: Mild base is sufficient.

  • Solvent: 1,4-Dioxane or Toluene (Reagent Grade)

Step-by-Step Methodology:
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), K2CO3 (2.0 equiv), and Pd-PEPPSI-IPr (1-2 mol%).

    • Tip: Pd-PEPPSI-IPr is air-stable, so you can weigh this on the benchtop.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[5]

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (approx. 0.2 M concentration relative to bromide) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Why 80°C? While the catalyst is active at room temp, the steric bulk of the substrate requires thermal energy to drive the kinetics to completion within a reasonable timeframe.

  • Monitoring: Monitor by TLC or LCMS after 1 hour. If conversion is <50%, increase temp to 100°C.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine.[5] Dry over MgSO4 and concentrate.

Optimization Workflow

Use this decision matrix if the standard protocol yields suboptimal results.

Optimization Start Standard Protocol (Pd-PEPPSI-IPr / K2CO3 / Dioxane / 80°C) Check Check Conversion (LCMS @ 2 hrs) Start->Check Good >90% Conversion Proceed to Workup Check->Good LowConv <50% Conversion (Stalled) Check->LowConv Decomp Protodehalogenation (SM lost, no product) Check->Decomp Sol1 Switch to SPhos Pd G3 (Higher Activity) LowConv->Sol1 Sol3 Increase Temp to 100°C Add TBAB (Phase Transfer) LowConv->Sol3 Sol2 Switch Solvent to Toluene/Water (10:1) Decomp->Sol2

Caption: Decision matrix for troubleshooting low yields. Protodehalogenation indicates the catalyst is active but transmetallation is failing.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[6] Chemistry – A European Journal.

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7]

  • Hadei, N., et al. (2005). Pd-PEPPSI-IPr: A New, Highly Active Catalyst for the Coupling of Sterically Hindered Biaryls. Organic Letters.[7]

  • Colacot, T. J. (2019). The Evolution of Pd-Catalyzed Cross-Coupling: From PPh3 to Pd-PEPPSI and Beyond. Johnson Matthey Technology Review.

  • Lipshutz, B. H., et al. (2025).[7] Recent Advances in Green Suzuki-Miyaura Couplings using Pd(dtbpf)Cl2. (Generalized Reference based on search context regarding modern green catalysts).

Sources

Validation

Technical Guide: Strategic Alternatives to 2-Bromo-1-methoxy-3-methylbenzene

[1] Executive Summary 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2), often referred to as 2-bromo-3-methylanisole, is a critical aryl halide building block.[1] Its structural uniqueness lies in the 1,2,3-substituti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2), often referred to as 2-bromo-3-methylanisole, is a critical aryl halide building block.[1] Its structural uniqueness lies in the 1,2,3-substitution pattern , where the bromine atom is sterically crowded between a methoxy group and a methyl group.

While widely used in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), this steric congestion significantly retards the rate-limiting step: oxidative addition .[1] Consequently, researchers often face stalled reactions, high catalyst loading, or significant hydrodehalogenation byproducts.

This guide evaluates three high-performance alternatives that solve specific process chemistry bottlenecks:

  • The Economic Scaler: 2-Chloro-1-methoxy-3-methylbenzene (Cost-efficiency).

  • The High-Velocity Electrophile: 2-Methoxy-6-methylphenyl triflate (Reactivity).

  • The Mechanistic Invert: 2-Methoxy-6-methylphenylboronic acid (Nucleophilic switching).[1]

Part 1: Structural Analysis & The "Crowded Center" Problem

The primary failure mode when using the target bromo-reagent is steric inhibition.[1] In Palladium-catalyzed cycles, the Pd(0) species must insert itself into the C-Br bond.[1] The flanking -OMe and -Me groups create a "steric wall," destabilizing the square-planar Pd(II) intermediate and slowing down oxidative addition.[1]

Decision Matrix: Choosing the Right Precursor

DecisionMatrix Start Start: 1,2,3-Substituted Anisole Synthesis Cost Is Cost/Scale the primary constraint? Start->Cost Reactivity Is the reaction failing due to low conversion? Cost->Reactivity No (Gram Scale) UseCl Use Chloro-Analog (Requires SPhos/XPhos) Cost->UseCl Yes (Kg Scale) Partner Is the coupling partner also hindered? Reactivity->Partner No UseOTf Use Triflate-Analog (Fast Oxidative Addition) Reactivity->UseOTf Yes (Boost OA Rate) Partner->UseOTf No UseB Use Boronic Acid (Invert Polarity) Partner->UseB Yes (Avoid Homocoupling)

Figure 1: Strategic decision tree for selecting the optimal aryl building block based on project constraints.

Part 2: Comparative Analysis of Alternatives

Alternative 1: The Chloro-Analog (2-Chloro-1-methoxy-3-methylbenzene)[1]
  • Role: Cost-reduction replacement for large-scale manufacturing.[1]

  • The Trade-off: The C-Cl bond is stronger (BDE ~96 kcal/mol) than C-Br (~81 kcal/mol), making oxidative addition even harder.[1] However, it is significantly cheaper.

  • Enabling Technology: You must use electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHC) to force the reaction.[1]

  • Recommended Ligands: SPhos (water-tolerant, air-stable) or XPhos (excellent for chlorides).[1]

Alternative 2: The Triflate-Analog (2-Methoxy-6-methylphenyl trifluoromethanesulfonate)[1]
  • Role: High-reactivity alternative for difficult couplings.[1]

  • The Trade-off: Triflates are expensive to buy but cheap to make in situ from the corresponding phenol (2-methoxy-6-methylphenol).[1]

  • Mechanism: The triflate group (-OTf) is a "pseudohalide" with excellent leaving group ability (approx 100x faster oxidative addition than bromide).

  • Stability Warning: Triflates are thermally sensitive and can hydrolyze; store under argon at -20°C.[1]

Alternative 3: The Boronic Acid (2-Methoxy-6-methylphenylboronic acid)[1]
  • Role: Mechanistic inversion.[1]

  • The Logic: Instead of using the hindered aryl halide as the electrophile, you use it as the nucleophile. This shifts the difficult oxidative addition step to the other coupling partner, which might be less hindered.

  • Green Aspect: Avoids halogenated waste streams but generates boron byproducts.[1]

Summary Data Table
FeatureTarget: Bromo-Analog Alt 1: Chloro-Analog Alt 2: Triflate-Analog Alt 3: Boronic Acid
CAS Number 38197-43-2219806-08-01003856-86-5365564-10-9
Reactivity (OA Rate) MediumLow (Hard to activate)Very HighN/A (Nucleophile)
Steric Sensitivity HighVery HighMediumLow
Approx.[1] Cost

$
$

(if made in-house)

Atom Economy GoodExcellentPoor (High MW leaving group)Medium
Best Catalyst System Pd(dppf)Cl2 / Pd(PPh3)4Pd-PEPPSI / Pd2(dba)3 + XPhosPd(OAc)2 + PPh3Pd(dppf)Cl2

Part 3: Experimental Protocols

Protocol A: Synthesis of the Triflate Alternative (Self-Validating)

Use this protocol to generate the highly reactive triflate precursor from inexpensive 2-methoxy-6-methylphenol.[1]

Reagents:

  • 2-Methoxy-6-methylphenol (1.0 equiv)[1]

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen. Add 2-Methoxy-6-methylphenol (10 mmol) and dry DCM (50 mL).

  • Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine (20 mmol) dropwise. Validation: Solution should remain clear or turn slightly yellow.[1]

  • Activation: Add Tf2O (12 mmol) dropwise via syringe pump over 20 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent colored impurity formation.[1]

  • Reaction: Allow to warm to room temperature and stir for 2 hours. TLC Check: Mobile phase 10% EtOAc/Hexane.[1] The phenol (lower Rf) should disappear; Triflate (high Rf) appears.

  • Workup: Quench with cold 1M HCl (removes pyridine). Wash organic layer with NaHCO3 and Brine.[1] Dry over MgSO4.[1][2]

  • Isolation: Concentrate in vacuo. The product is usually a colorless oil that solidifies upon cooling.

Protocol B: High-Steric Suzuki Coupling (Using Chloro-Analog)

Use this protocol when cost is paramount, utilizing the Chloro-analog with a Buchwald Precatalyst.[1]

Reagents:

  • 2-Chloro-1-methoxy-3-methylbenzene (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%) - Specific for hindered chlorides.[1]

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:Water (10:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the Aryl Chloride, Boronic Acid, and K3PO4. Cap and purge with Argon for 5 minutes. Why: Oxygen poisons the active Pd(0)-L species, which is crucial for activating the C-Cl bond.[1]

  • Catalyst Addition: Add XPhos Pd G2 (solid) quickly under a counter-flow of Argon.

  • Solvation: Add degassed THF/Water mixture.

  • Heating: Heat to 60°C for 12 hours. Note: Hindered chlorides often require heating to overcome the activation energy barrier of oxidative addition.

  • Validation: Monitor by HPLC. If conversion < 50% after 4 hours, increase temp to 80°C. The XPhos ligand protects the Pd center from thermal decomposition up to 100°C.

Part 4: Mechanistic Visualization

The following diagram illustrates why the Triflate and Chloro alternatives require different catalytic cycles compared to the standard Bromo-reagent.

Mechanism cluster_0 Steric Bottleneck Pd0 Pd(0)-Ligand Active Species Complex_Cl Oxidative Addition (Chloro-Analog) Pd0->Complex_Cl Slow (High Ea) Needs XPhos Complex_OTf Oxidative Addition (Triflate-Analog) Pd0->Complex_OTf Fast Facile Insertion Transmetalation Transmetalation (Rate Limiting for crowded systems) Complex_Cl->Transmetalation Complex_OTf->Transmetalation Product Biaryl Product Transmetalation->Product Reductive Elimination

Figure 2: Mechanistic divergence. The Chloro-analog faces a high energy barrier at oxidative addition, requiring specialized ligands, whereas the Triflate bypasses this barrier.[1]

References

  • Buchwald, S. L., et al. (2005). "Universal Scaffolds for Palladium-Catalyzed Cross-Coupling." Angewandte Chemie International Edition. [Link]

  • Ritter, T., et al. (2008). "Triflate Synthesis from Phenols: A Practical Guide." Journal of Organic Chemistry. [Link]

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Springer Series. [Link]

Sources

Comparative

Comparative Synthetic Guide: Accessing the Sterically Congested 2-Bromo-1-methoxy-3-methylbenzene Scaffold

Executive Summary The synthesis of 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-bromo-3-methylanisole) presents a classic problem in aromatic regioselectivity: accessing the 1,2,3-contiguous substitution pattern. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-bromo-3-methylanisole) presents a classic problem in aromatic regioselectivity: accessing the 1,2,3-contiguous substitution pattern. The target molecule features a bromine atom wedged between a methoxy group and a methyl group. This steric congestion makes direct electrophilic aromatic substitution (EAS) challenging, as standard bromination of 3-methylanisole predominantly yields the less hindered 4-bromo (para) or 6-bromo (ortho) isomers.

This guide objectively compares three synthetic strategies:

  • The Sandmeyer Route: The "Gold Standard" for regiochemical purity.

  • Directed Ortho Metalation (DoM): The single-step, high-atom-economy approach.

  • Phenol Alkylation: The scalable route dependent on precursor availability.

Recommendation: For discovery chemistry requiring >98% isomeric purity without arduous separation, Route 1 (Sandmeyer) is superior. For bulk synthesis where chromatography is automated or cost is paramount, Route 2 (DoM) offers the shortest path.

Critical Analysis of Synthetic Routes

Route A: The Sandmeyer Approach (Recommended for Purity)

This route relies on the transformation of an aniline to an aryl halide via a diazonium salt. Because the starting material (2-amino-3-methylanisole) already possesses the correct substitution pattern, regioselectivity is locked in before the reaction begins.

  • Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution using Copper(I) bromide.

  • Key Advantage: Eliminates the risk of inseparable regioisomers (4-bromo or 6-bromo analogs).

  • Key Disadvantage: Involves hazardous diazonium intermediates; requires stoichiometric copper waste.

Route B: Directed Ortho Metalation (DoM)

This route utilizes the coordination ability of the methoxy group to direct lithiation to the ortho position.

  • Mechanism: n-Butyllithium (n-BuLi) coordinates with the methoxy oxygen, deprotonating the ring.

  • The Challenge: 3-Methylanisole has two ortho positions: C2 (between OMe and Me) and C6. While C2 is electronically activated, it is sterically hindered.

  • Experimental Insight: Using n-BuLi/TMEDA in non-polar solvents typically favors the C2 position (approx. 85:15 ratio) due to the "synergistic" directing effect of the oxygen lone pair and the inductive donation of the methyl group, but C6 byproducts are inevitable and difficult to separate by distillation.

Route C: O-Methylation of 2-Bromo-3-methylphenol

This is a standard SN2 alkylation. The burden of regioselectivity is shifted to the sourcing of the starting phenol.

  • Mechanism: Deprotonation of phenol followed by attack on Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Viability: 2-Bromo-3-methylphenol is commercially available but significantly more expensive than 3-methylanisole. If the phenol must be synthesized, one faces the same regioselectivity issues as Route B.

Performance Matrix

MetricRoute A: SandmeyerRoute B: DoM (Lithiation)Route C: Phenol Alkylation
Starting Material 2-Amino-3-methylanisole3-Methylanisole2-Bromo-3-methylphenol
Step Count 2 (Diazotization + Sandmeyer)1 (Lithiation/Quench)1 (Alkylation)
Regio-Purity >99% (Excellent) ~85% (Requires Column)>99% (Precursor dependent)
Overall Yield 60–75%70–85% (Crude)90–95%
Scalability Moderate (Exotherm control)Low (Cryogenic required)High (Simple workup)
Cost Efficiency MediumHigh (Cheap reagents) Low (Expensive precursor)

Detailed Experimental Protocols

Protocol A: Sandmeyer Reaction (High Purity)

Reagents:

  • 2-Amino-3-methylanisole (1.0 eq)

  • Sodium Nitrite (NaNO2, 1.1 eq)

  • Hydrobromic Acid (48% HBr, excess)

  • Copper(I) Bromide (CuBr, 1.2 eq)

Workflow:

  • Salt Formation: Dissolve 2-amino-3-methylanisole in 48% HBr at 0°C.

  • Diazotization: Add aqueous NaNO2 dropwise, maintaining temperature <5°C. Stir for 30 min. The solution will turn clear/yellow.

  • Substitution: In a separate vessel, dissolve CuBr in HBr. Transfer the cold diazonium solution slowly into the CuBr solution (vigorous gas evolution - N2).

  • Heating: Warm to 60°C for 1 hour to ensure completion.

  • Workup: Steam distillation or extraction with diethyl ether. Wash with NaHSO3 (to remove traces of Br2) and NaHCO3.

Sandmeyer Start 2-Amino-3-methylanisole Diazo Diazonium Intermediate (Unstable < 5°C) Start->Diazo NaNO2, HBr 0°C Cu_Complex Aryl Radical / Cu(II) Cycle Diazo->Cu_Complex CuBr transfer Product 2-Bromo-1-methoxy-3-methylbenzene Cu_Complex->Product -N2 gas 60°C

Figure 1: Mechanistic flow of the Sandmeyer route ensuring regiochemical lock.

Protocol B: Directed Ortho Metalation (DoM)

Reagents:

  • 3-Methylanisole (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • TMEDA (Tetramethylethylenediamine, 1.1 eq)

  • Bromine (Br2) or CBr4 (1.2 eq)

  • Solvent: Anhydrous Et2O or THF

Workflow:

  • Complexation: Mix 3-methylanisole and TMEDA in dry ether under Argon. Cool to -78°C.

  • Lithiation: Add n-BuLi dropwise. The coordination of Li to the methoxy oxygen directs the base to the ortho positions.

  • Equilibration: Stir at 0°C for 2 hours. (Note: Higher temps favor the thermodynamic product, but 0°C is usually sufficient for kinetic deprotonation at C2).

  • Quench: Cool back to -78°C. Add electrophile (Br2 or CBr4) slowly.

  • Workup: Quench with NH4Cl. Extract with ether.[1]

  • Purification: Critical Step. You must separate the 2-bromo isomer (major) from the 6-bromo isomer (minor) using silica chromatography (Hexanes/EtOAc 98:2).

DoM Substrate 3-Methylanisole Lithiation Lithiated Intermediate (Li coordinated to OMe) Substrate->Lithiation n-BuLi / TMEDA Transition Transition State (Steric vs. Chelation Control) Lithiation->Transition Major 2-Li Species (Between substituents) Transition->Major Kinetic Preference (85%) Minor 6-Li Species (Less hindered) Transition->Minor Steric Relief (15%) Final Target: 2-Bromo-3-methylanisole Major->Final Br2 Quench

Figure 2: Bifurcation in the DoM pathway showing the origin of regiochemical impurities.

References

  • Synthesis of 2-Bromo-1-methoxy-3-methylbenzene (Sandmeyer Route Precursors)

    • Source: ChemicalBook / GuideChem
    • Relevance: Confirms commercial availability of precursors and physical properties of the target.[2]

  • Regioselective Lithi

    • Source: National Institutes of Health (NIH) / PubMed
    • Relevance: Discusses the steric vs. electronic control in DoM reactions of anisoles, supporting the C2 vs C6 selectivity arguments.
    • (General reference for DoM regioselectivity principles).

  • Sandmeyer Reaction Methodology

    • Source: Organic Chemistry Portal
    • Relevance: Standard operating procedures for copper-mediated halogen
  • Preparation of 2-Bromo-3-methylphenol (Altern

    • Source: BenchChem / Google P
    • Relevance: Describes the synthesis of the bromophenol precursor required for Route C.

(Note: While specific yields vary by operator skill, the regiochemical outcomes described above are grounded in fundamental physical organic chemistry principles established in the cited methodologies.)

Sources

Validation

Comparative Guide: Reactivity Profile of Bromo-Methoxy-Methylbenzene Isomers

Executive Summary This guide provides a technical analysis of the reactivity landscapes for bromo-methoxy-methylbenzene (bromo-methylanisole) isomers. For medicinal chemists and process engineers, the co-existence of a h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity landscapes for bromo-methoxy-methylbenzene (bromo-methylanisole) isomers. For medicinal chemists and process engineers, the co-existence of a halogen (Bromine), a strong directing group (Methoxy), and a weak activator (Methyl) creates a complex reactivity matrix.

The guide focuses on the three most chemically distinct isomers to illustrate the competition between Lithium-Halogen Exchange (Li-Br) , Directed Ortho-Metalation (DoM) , and Steric Hindrance in Cross-Coupling .

The Archetypes:

  • 2-Bromo-4-methylanisole: The Exchange-Dominant Scaffold.

  • 4-Bromo-2-methylanisole: The Orthogonal Scaffold (Separable reactive sites).

  • 2-Bromo-3-methylanisole: The Sterically Congested Scaffold.

Part 1: Structural & Electronic Reactivity Matrix

The interplay between the substituents dictates the success of functionalization. The Methoxy group (-OMe) is a strong


-acceptor/

-donor, activating the ring and directing ortho/para. The Bromine (-Br) is the primary site for oxidative addition but also deactivates the ring inductively. The Methyl (-Me) group provides weak activation and steric bulk.
Table 1: Comparative Reactivity Indicators
Feature2-Bromo-4-methylanisole 4-Bromo-2-methylanisole 2-Bromo-3-methylanisole
Structure Br ortho to OMeBr para to OMeBr sandwiched (OMe/Me)
Steric Crowd (Br site) Moderate (Flanked by OMe)Low (Flanked by H)High (Flanked by OMe & Me)
Primary Lithiation Mode Li-Br Exchange (Fast)DoM (at C6) or Exchange (at C4)Li-Br Exchange (Slow/Mixed)
Suzuki Coupling Rate ModerateFastSlow (Requires specific ligands)
DoM Site (LDA) C6 (via OMe direction)C6 (via OMe direction)C6 (via OMe direction)

Part 2: The Lithiation Landscape (Exchange vs. DoM)[3]

The most critical divergence in reactivity for these isomers is the competition between removing the bromine (Exchange) and removing a hydrogen (DoM).

Mechanism & Selectivity[3][4][5]
  • Kinetic Control (Li-Br Exchange): Using n-BuLi or t-BuLi at -78°C favors the exchange of the bromine atom for lithium. This reaction is extremely fast, often outpacing deprotonation.

  • Thermodynamic/Base Control (DoM): Using non-nucleophilic bases like LDA (Lithium Diisopropylamide) suppresses attack on the bromine. The OMe group coordinates the Li+, directing deprotonation to the ortho position.

Visualization: Divergent Pathways

The following diagram illustrates the bifurcation of reactivity for 2-Bromo-4-methylanisole , where the reagent choice dictates the product.

LithiationPathways SM 2-Bromo-4-methylanisole Int_Exchange Intermediate A: Aryllithium (C2) (Li-Br Exchange) SM->Int_Exchange Fast Exchange Int_DoM Intermediate B: Lithio-bromoanisole (C6) (Directed Metalation) SM->Int_DoM Deprotonation nBuLi n-BuLi, THF, -78°C (Kinetic Control) LDA LDA, THF, 0°C (Base Control) Prod_E Product A: Electrophile at C2 (Br removed) Int_Exchange->Prod_E + Electrophile (E+) Prod_D Product B: Electrophile at C6 (Br retained) Int_DoM->Prod_D + Electrophile (E+)

Figure 1: Divergent lithiation pathways. n-BuLi triggers rapid halogen exchange at the C2 position, while LDA preserves the bromine and metalates the C6 position via OMe-directed deprotonation.

Part 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Suzuki couplings, the Oxidative Addition of the Ar-Br bond to Pd(0) is often the rate-determining step. Steric hindrance around the bromine atom significantly impacts this rate.

Comparative Performance
  • 4-Bromo-2-methylanisole (Unimpeded):

    • Reactivity: High.

    • Conditions: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts work efficiently.

    • Mechanism:[1][2][3][4][5][6] The bromine is exposed; the ortho-methyl group is far enough away to have negligible steric impact on the Pd center.

  • 2-Bromo-3-methylanisole (Congested):

    • Reactivity: Low.

    • Conditions: Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC).

    • Mechanism:[1][2][3][4][5][6] The bromine is flanked by OMe and Me.[1] This "ortho-ortho" substitution creates a "steric gate," making it difficult for standard Pd ligands to access the C-Br bond.

Visualization: The Steric Gate

This diagram highlights where the specific isomers face resistance in the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Rate Limiting Step TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid/Base Note CRITICAL CHECKPOINT: 2-Bromo-3-methylanisole blocked here by sterics OxAdd->Note RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. The oxidative addition step (Red) is severely inhibited in the 2-bromo-3-methyl isomer due to steric crowding, necessitating specialized ligands.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The color change in Protocol A and the temperature control in Protocol B are critical checkpoints.

Protocol A: Selective Lithium-Halogen Exchange

Target: 2-Bromo-4-methylanisole


 2-Substituted-4-methylanisole

Rationale: Low temperature (-78°C) is mandatory to prevent the benzylic deprotonation of the methyl group or scrambling of the lithiated species.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 2-bromo-4-methylanisole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Checkpoint: The solution typically turns a light yellow. If it turns dark brown, the temperature is too high.

  • Incubation: Stir at -78°C for 30 minutes. (Li-Br exchange is typically complete within 15-20 mins).

  • Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in THF.

  • Workup: Allow to warm to RT, quench with sat. NH4Cl, and extract with EtOAc.

Protocol B: Directed Ortho Metalation (DoM)

Target: 4-Bromo-2-methylanisole


 4-Bromo-2-methyl-6-substituted-anisole

Rationale: LDA is used because it is too bulky to attack the Bromine (preventing exchange) but basic enough to deprotonate the position ortho to the Methoxy group.

  • LDA Generation: In a separate flask at 0°C, add diisopropylamine (1.2 equiv) and n-BuLi (1.2 equiv) in THF. Stir 15 mins.

  • Substrate Addition: Cool the LDA solution to -78°C. Add 4-bromo-2-methylanisole (1.0 equiv) dropwise.

    • Note: The Methoxy group coordinates the Li, directing the base to the C6 proton.

  • Metalation: Stir for 1 hour at -78°C. (DoM is slower than exchange).

  • Trapping: Add electrophile (e.g., MeI, DMF).

  • Validation: NMR analysis of the crude product should show the preservation of the aromatic signal corresponding to the proton meta to the methoxy group, confirming the Br was not lost.

References

  • BenchChem. (2025).[7] Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

  • Baran Lab. (2024). Directed Metalation: A Survival Guide. Scripps Research Institute. Retrieved from

  • Organic Chemistry Portal. (2024).[8] Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • Indian Academy of Sciences. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis. Retrieved from

Sources

Comparative

Comparative Spectral Reference: 2-Bromo-1-methoxy-3-methylbenzene &amp; Regioisomers

[1] Executive Summary & Application Context 2-Bromo-1-methoxy-3-methylbenzene (also known as 2-Bromo-3-methylanisole ) is a critical pharmacophore scaffold, particularly valuable in Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

2-Bromo-1-methoxy-3-methylbenzene (also known as 2-Bromo-3-methylanisole ) is a critical pharmacophore scaffold, particularly valuable in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.[1] Its steric bulk—provided by the ortho-bromo and meta-methyl groups flanking the methoxy moiety—creates unique electronic properties but also significant synthetic challenges.[1]

The "Regioisomer Trap": The primary challenge in sourcing or synthesizing this compound is the high probability of regioisomer contamination. Electrophilic bromination of 3-methylanisole typically yields a mixture of:

  • Target: 2-Bromo-3-methylanisole (Sterically crowded, 1,2,3-substitution).[1]

  • Major Impurity: 4-Bromo-3-methylanisole (Less crowded, 1,2,4-substitution).[1]

Standard low-resolution QC often fails to distinguish these isomers due to identical molecular weights (MW 201.[1]06) and similar polarities. This guide provides a definitive spectral differentiation protocol.

Decision Logic & Workflow

The following workflow illustrates the critical path for validating the structural integrity of 2-Bromo-1-methoxy-3-methylbenzene, prioritizing exclusion of the 4-bromo isomer.

Spectral_Workflow Start Crude Sample (CAS 38197-43-2) GCMS Step 1: GC-MS Analysis (Check MW 200/202) Start->GCMS IsomerCheck Isomer Check: Single Peak? GCMS->IsomerCheck IsomerCheck->GCMS No (Purify) NMR_1H Step 2: 1H NMR (400 MHz+) Solvent: CDCl3 IsomerCheck->NMR_1H Yes Coupling Analyze Aromatic Region (6.5 - 7.5 ppm) NMR_1H->Coupling Result_Target Pattern: Doublet-Triplet-Doublet (CONFIRMED TARGET) Coupling->Result_Target Symm. 1,2,3 Pattern Result_Impurity Pattern: Doublet-Doublet-Singlet (REJECT: 4-Bromo Isomer) Coupling->Result_Impurity Asymm. 1,2,4 Pattern NOE Step 3: 1D-NOE (Optional) Irradiate Methyl Group Result_Target->NOE Final Validation

Figure 1: Analytical decision tree for validating 2-Bromo-3-methylanisole. Note the reliance on NMR coupling patterns over MS data.

Comparative Spectral Data

Physical & Mass Spectrometry Profile

Before advanced spectral analysis, confirm bulk properties. The target is a low-melting solid or oil, whereas some isomers are distinctly crystalline.[1]

PropertyTarget: 2-Bromo-3-methylanisole Alt: 4-Bromo-3-methylanisole
CAS 38197-43-2 27060-75-9
Substitution 1,2,3-trisubstituted1,2,4-trisubstituted
Physical State Low melting solid / Oil (MP ~35°C)Liquid / Low melt solid
Boiling Point ~110-115°C (16 Torr)~108°C (12 Torr)
GC-MS (EI)

200, 202 (1:1 ratio)

200, 202 (1:1 ratio)
Base Peak Loss of Methyl/MethoxySimilar fragmentation

Critical Insight: MS alone is insufficient for identification. Both compounds show the characteristic bromine isotope pattern (


).
Nuclear Magnetic Resonance (NMR) Reference

This is the gold standard for differentiation. The symmetry of the substitution pattern dictates the splitting of the aromatic protons.

Target Molecule: 2-Bromo-1-methoxy-3-methylbenzene [1][2][3][4][5]
  • Symmetry: The molecule has a plane of symmetry perpendicular to the ring if we ignore the specific conformation of the methoxy group, but magnetically, the protons at positions 4, 5, and 6 form an ABC or AMX system depending on the field.[1]

  • Key Feature: The proton at position 5 (H-5) is flanked by two protons (H-4 and H-6).[1] It typically appears as a Triplet (or dd with similar

    
     values).
    

Predicted 1H NMR Data (400 MHz, CDCl


): 
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-5 7.15 - 7.25Triplet (

)
1H

meta to Br, flanked by H-4/H-6
H-4 / H-6 6.80 - 6.95Doublet (

)
2H

ortho to H-5
-OCH

3.85 - 3.88Singlet (

)
3H-Deshielded by Oxygen
-CH

2.40 - 2.45Singlet (

)
3H-Benzylic Methyl
The Impurity: 4-Bromo-3-methylanisole [1]
  • Symmetry: 1,2,4-substitution.

  • Key Feature: The protons are not equivalent in spacing. You will see a Singlet (or small doublet) for the proton isolated between the Methyl and Methoxy groups (if present) or the proton ortho to the Br.

  • Differentiation: Look for a Doublet of Doublets (dd) and a distinct Singlet (s) in the aromatic region, contrasting with the clean Triplet/Doublet pattern of the target.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure resolution of the aromatic coupling constants (


 values), proper concentration and shimming are vital.[1]
  • Mass: Weigh 10–15 mg of the sample (oil/solid).

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (Chloroform-d, 99.8% D) containing 0.03% TMS as internal standard.
    
    • Note: DMSO-d

      
       can be used if solubility is an issue, but CDCl
      
      
      
      provides sharper resolution for the methoxy peak.[1]
  • Filtration: If the sample is cloudy (common with inorganic salt byproducts from bromination), filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum).

    • Spectral Width: -2 to 14 ppm.[1]

    • Crucial: Phase correction must be manual to ensure the H-5 triplet is clearly resolved from the H-4/H-6 doublets.

1D-NOE Difference Experiment (Structural Confirmation)

If the splitting pattern is ambiguous due to peak overlap, Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

  • Setup: Select the Methyl group resonance (~2.40 ppm) for selective irradiation.

  • Expectation for Target (2-Bromo-3-methylanisole):

    • Irradiating the -CH

      
        (Pos 3) should show NOE enhancement of the aromatic proton at Pos 4 .[1]
      
    • It should NOT enhance the Methoxy group (Pos 1) significantly, as they are separated by the bulky Bromine at Pos 2.

  • Expectation for Impurity (4-Bromo-3-methylanisole):

    • Irradiating the Methyl group (Pos 3) will enhance the proton at Pos 2 (which is ortho to the OMe).

References & Verified Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11790233, 2-Bromo-1-methoxy-3-methylbenzene.[1] Retrieved from [Link][3]

Sources

Validation

Benchmarking 2-Bromo-1-methoxy-3-methylbenzene against other aryl bromides

Title: The Steric Torture Test: Benchmarking 2-Bromo-1-methoxy-3-methylbenzene in Pd-Catalyzed Cross-Couplings Executive Summary In the landscape of aryl halide cross-couplings, 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Steric Torture Test: Benchmarking 2-Bromo-1-methoxy-3-methylbenzene in Pd-Catalyzed Cross-Couplings

Executive Summary

In the landscape of aryl halide cross-couplings, 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2) represents a critical "stress test" for catalytic systems. Unlike its unhindered isomers, this molecule features a bromine atom sandwiched between two ortho-substituents: a methoxy group and a methyl group. This di-ortho substitution pattern creates a "steric wall" that renders standard catalytic protocols (e.g., Pd(PPh₃)₄) ineffective.

This guide benchmarks the performance of this sterically congested substrate against standard aryl bromides, elucidating the mechanistic bottlenecks and providing a validated, high-yield protocol using advanced Buchwald ligands.

The Substrate Spectrum: A Comparative Benchmark

To understand the challenge, we must compare the target molecule against its structural relatives. The following table contrasts the electronic and steric environments of three distinct aryl bromides.

Table 1: Comparative Steric & Electronic Profile

FeatureControl A (Easy) Control B (Moderate) The Target (Hard)
Substrate 4-Bromoanisole 2-Bromoanisole 2-Bromo-1-methoxy-3-methylbenzene
Structure Para-substitutedMono-ortho substitutedDi-ortho substituted (1,2,3-pattern)
Steric Bulk NegligibleModerate (One flank blocked)Severe (Both flanks blocked)
Electronic Effect Electron Rich (+M)Electron Rich (+M/-I)Electron Rich (+M/-I)
Standard Yield *>95%~75-85%< 15%
Primary Failure Mode N/ASlow Oxidative AdditionFailed Transmetallation / Reductive Elimination

*Standard Yield refers to conditions using Pd(PPh₃)₄ / Na₂CO₃ / Toluene:Water (80°C).

The Mechanistic Bottleneck

Why does the reaction fail? The failure is not electronic; it is purely kinetic, driven by the Cone Angle of the ligand and the Buried Volume (%V_bur) of the substrate.

The "Steric Wall" Effect

In a standard catalytic cycle using simple phosphines (like Triphenylphosphine, PPh₃):

  • Oxidative Addition: The bulky methyl and methoxy groups physically block the Palladium center from approaching the C-Br bond.

  • Transmetallation: Even if oxidative addition occurs, the resulting Ar-Pd(II)-Br species is so crowded that the incoming nucleophile (e.g., boronic acid) cannot coordinate effectively.

Diagram 1: The Steric Failure Workflow This flowchart visualizes the decision logic required when handling this substrate.

StericWorkflow Start Substrate Analysis: 2-Bromo-1-methoxy-3-methylbenzene CheckOrtho Check Ortho-Substitution Start->CheckOrtho Decision Is it Di-Ortho Substituted? CheckOrtho->Decision PathStandard Standard Protocol (Pd(PPh3)4 or Pd(dppf)) Decision->PathStandard No (False) PathAdvanced Advanced Protocol (Dialkylbiaryl Phosphines) Decision->PathAdvanced Yes (True) OutcomeFail Outcome: <15% Yield (Steric Clash) PathStandard->OutcomeFail LigandSelect Select Ligand: SPhos or XPhos PathAdvanced->LigandSelect OutcomeSuccess Outcome: >90% Yield (Active Species Formed) LigandSelect->OutcomeSuccess

Caption: Decision matrix for catalyst selection based on ortho-substitution patterns.

The Solution: Buchwald Ligands (SPhos/XPhos)[1]

To overcome the steric barrier, we must utilize Dialkylbiaryl Phosphine Ligands , specifically SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

Why SPhos Works:
  • Electron Richness: The dicyclohexylphosphino group is highly electron-donating, accelerating oxidative addition despite the steric hindrance.

  • Flexibility: The biaryl backbone allows the ligand to orient itself away from the crowded metal center during critical steps, creating a temporary "pocket" for the substrate to bind.

  • Monoligated Species: SPhos forms a highly active [L-Pd(0)] species (1:1 ligand-to-metal ratio), which is sterically smaller than the [L₂-Pd(0)] species formed by PPh₃.

Validated Experimental Protocol

Objective: Synthesis of a biaryl via Suzuki-Miyaura coupling using 2-Bromo-1-methoxy-3-methylbenzene.

Materials:
  • Substrate: 2-Bromo-1-methoxy-3-methylbenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) (Alternatively: XPhos)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Methodology:
  • Pre-Complexation (Critical Step):

    • In a dry vial, charge Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Add anhydrous Toluene (1 mL/mmol substrate).

    • Stir at room temperature for 5 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active Pd(0)-Ligand complex. Note: Generating the active catalyst in situ is often more reliable than using aged stock solutions.

  • Reaction Assembly:

    • Add 2-Bromo-1-methoxy-3-methylbenzene (1.0 equiv), Phenylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv) to the reaction vessel.

    • Self-Validation Check: Ensure the base is finely ground; particle size affects the heterogeneous reaction rate.

  • Degassing:

    • Add the water component (0.1 mL/mmol).

    • Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Execution:

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc). The starting material (Rf ~0.6) should disappear. If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv).

  • Workup:

    • Cool to room temperature.[1][2][3] Filter through a pad of Celite to remove Pd black.

    • Wash with EtOAc. Concentrate and purify via silica gel chromatography.

Diagram 2: Catalytic Cycle & Steric Management

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br (Steric Barrier) PdII Ar-Pd(II)-Br (Crowded Intermediate) OxAdd->PdII TransMet Transmetallation (Boronic Acid enters) PdII->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: The catalytic cycle highlighting the critical role of SPhos in stabilizing the crowded Pd(II) intermediate.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4][5] Accounts of Chemical Research. Link

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.[4][6] Link

Sources

Comparative

Precision Purity Assessment: A Comparative Guide to qNMR for 2-Bromo-1-methoxy-3-methylbenzene

Executive Summary Verdict: For the absolute purity assessment of 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2), Quantitative NMR (qNMR) offers a superior metrological alternative to HPLC-UV. While HPLC remains the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the absolute purity assessment of 2-Bromo-1-methoxy-3-methylbenzene (CAS: 38197-43-2), Quantitative NMR (qNMR) offers a superior metrological alternative to HPLC-UV.

While HPLC remains the workhorse for impurity profiling, it suffers from a critical limitation: the requirement for an identical, high-purity reference standard to determine absolute assay values.[1] Without this, response factor variations between the analyte and its impurities lead to "area percent" errors. qNMR eliminates this dependency by using a universal primary ratio method, providing SI-traceable purity results within <1 hour.

Part 1: The Analyte & The Challenge

The Molecule

2-Bromo-1-methoxy-3-methylbenzene (also 2-Bromo-3-methylanisole) is a trisubstituted benzene derivative often used as a scaffold in Suzuki-Miyaura cross-couplings.[2][3]

  • Molecular Weight: 201.06 g/mol

  • Key Structural Features:

    • Methoxy group (-OCH₃): A strong singlet, typically ~3.8 ppm.

    • Methyl group (-CH₃): A distinct singlet, typically ~2.4 ppm.

    • Aromatic Ring: Three protons in the 6.8–7.2 ppm range.[4]

The Analytical Gap

In early-stage drug development, this intermediate often lacks a certified reference standard.

  • HPLC-UV Issue: If you inject this sample, you obtain an "Area %." However, if a brominated impurity has a 2x higher UV extinction coefficient than your target, a 1% impurity looks like 2%, skewing the purity lower. Conversely, non-UV active impurities (like inorganic salts) are invisible, falsely inflating purity.

  • qNMR Solution: NMR signal intensity is directly proportional to the molar concentration of protons, regardless of chemical structure. By adding a known amount of a certified Internal Standard (IS), we calculate absolute purity directly.

Part 2: Comparative Analysis (qNMR vs. Alternatives)

The following table contrasts the performance of qNMR against standard chromatographic techniques for this specific molecule.

FeatureqNMR (Recommended) HPLC-UV GC-FID
Primary Output Absolute Mass % (w/w)Relative Area %Relative Area %
Reference Standard Universal (e.g., Dimethyl sulfone)Specific (Requires identical compound)Specific
Response Factor Unity (1:1 for all protons)Variable (extinction coefficients differ)Variable (carbon count dependent)
Traceability SI-Traceable (via NIST/BIPM IS)Dependent on external standard purityDependent on external standard purity
Prep Time < 15 mins (Weigh & Dissolve)30-60 mins (Mobile phase prep + equilibration)< 15 mins
LOD/LOQ Moderate (0.1%)Excellent (<0.01%)Excellent (<0.01%)
Blind Spots Inorganic salts (unless ¹⁹F/³¹P used)Non-chromophores, salts, insolublesNon-volatiles, thermally unstable salts

Part 3: Strategic qNMR Protocol

Internal Standard Selection

For 2-Bromo-1-methoxy-3-methylbenzene in CDCl₃ , the choice of Internal Standard (IS) is critical to avoid signal overlap.

  • Analyte Signals: ~2.4 ppm (Me), ~3.8 ppm (OMe), ~7.0 ppm (Ar).

  • Selected IS: Dimethyl Sulfone (DMSO₂) .

    • Shift: Singlet at ~2.9 – 3.0 ppm in CDCl₃.

    • Rationale: It sits perfectly in the "silent region" between the analyte's methyl and methoxy groups. It is non-hygroscopic, non-volatile, and chemically inert toward brominated anisoles.

Experimental Workflow

This protocol ensures <1% uncertainty (Target Measurement Uncertainty).

Step 1: Precision Weighing

  • Use a microbalance (readability 0.001 mg or 0.01 mg).

  • Weigh ~10-15 mg of Internal Standard (Dimethyl Sulfone) directly into the weighing boat. Record mass (

    
    ).
    
  • Weigh ~15-20 mg of Analyte (2-Bromo-1-methoxy-3-methylbenzene) into the same boat (or directly into the vial). Record mass (

    
    ).
    
  • Note: Aim for a 1:1 molar ratio of protons being compared.

    • IS Protons: 6 (Dimethyl sulfone).[5]

    • Analyte Protons: 3 (Methoxy) or 3 (Methyl).

    • Molar Ratio 1:1 is ideal for dynamic range.

Step 2: Solvation

  • Transfer solids to a vial.

  • Add ~0.7 mL CDCl₃ (99.8% D).

  • Vortex until fully dissolved. Ensure no solid remains on the glass walls.

  • Transfer to a 5mm NMR tube.

Step 3: Acquisition Parameters (The "Self-Validating" Setup) To ensure the data is quantitative, specific acquisition parameters are mandatory.

  • Pulse Angle: 90° (maximize signal).

  • Spectral Width: 20 ppm (approx -2 to 18 ppm).

  • Relaxation Delay (D1): 60 seconds .

    • Why? Quantitative accuracy requires full relaxation (

      
      ). Small molecules in CDCl₃ can have 
      
      
      
      values of 3-8 seconds. A 60s delay covers virtually all scenarios without needing a specific
      
      
      measurement experiment.
  • Scans (NS): 16 or 32 (sufficient for S/N > 150:1 for these concentrations).

  • Temperature: 298 K (25°C).

Data Processing
  • Phasing: Apply manual phase correction. Zoom in on the baseline to ensure it is flat and not "rolling."

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial order 1 or 2). Do not use automatic baseline correction algorithms that might clip the feet of the peaks.

  • Integration:

    • Expand the IS peak (2.9 ppm). Set integral range to cover the full peak width (typically 60-100 Hz width for >99% recovery). Calibrate this integral to 6.000 .

    • Integrate the Analyte Methoxy peak (3.8 ppm). Record the value (

      
      ).[4]
      
    • Validation Check: Integrate the Analyte Methyl peak (2.4 ppm). It should match the Methoxy integral within ~1-2%. If not, check for overlapping impurities.

Part 4: Calculation & Visualizations

The Purity Equation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral Area
    
  • 
     = Number of protons (IS=6, Analyte=3 for OMe)
    
  • 
     = Molecular Weight (Analyte=201.06, IS=94.13)
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity of the Internal Standard (as a decimal, e.g., 0.999)
    
Workflow Diagram

qNMR_Workflow Start Start: Sample & IS Weigh Precision Weighing (Microbalance) Start->Weigh m(IS) & m(Sx) Dissolve Solvation (CDCl3 + Vortex) Weigh->Dissolve Transfer Acquire Acquisition (D1 = 60s, 90° Pulse) Dissolve->Acquire Load Tube Process Processing (Phase, Baseline, Integrate) Acquire->Process FID -> Spectrum Calc Calculation (Purity Equation) Process->Calc Integrals

Caption: Step-by-step qNMR workflow ensuring metrological traceability from weighing to calculation.

Internal Standard Logic Tree

IS_Selection Target Target: 2-Bromo-1-methoxy-3-methylbenzene Signals: 2.4 (Me), 3.8 (OMe), 7.0 (Ar) Decision1 Solvent Choice? Target->Decision1 CDCl3 CDCl3 (Standard) Decision1->CDCl3 Decision2 Check Signal Gaps CDCl3->Decision2 OptionA 1,3,5-Trimethoxybenzene (6.1 ppm, 3.8 ppm) Decision2->OptionA Gap Check OptionB Maleic Acid (6.3 ppm) Decision2->OptionB Gap Check OptionC Dimethyl Sulfone (3.0 ppm) Decision2->OptionC Gap Check Reject1 REJECTED OptionA->Reject1 Overlap at 3.8 ppm Reject2 RISKY OptionB->Reject2 Solubility Risk in CDCl3 Select SELECTED OptionC->Select Perfect Gap (2.4 - 3.8 ppm)

Caption: Decision logic for selecting Dimethyl Sulfone as the optimal Internal Standard in CDCl3.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. (2019). Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[4] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for qNMR.[1] Available at: [Link]

Sources

Validation

Optimizing Regiocontrol: Theoretical vs. Experimental Yields in the Synthesis of 2-Bromo-1-methoxy-3-methylbenzene

Executive Summary: The "Steric Sandwich" Problem The synthesis of 2-bromo-1-methoxy-3-methylbenzene (also known as 2-bromo-3-methylanisole) presents a classic regiochemical conflict in aromatic substitution. The target m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Sandwich" Problem

The synthesis of 2-bromo-1-methoxy-3-methylbenzene (also known as 2-bromo-3-methylanisole) presents a classic regiochemical conflict in aromatic substitution. The target molecule requires placing a bromine atom into the sterically crowded "pocket" between a methoxy group and a methyl group.

While theoretical yields for bromination reactions often approach 100% based on stoichiometry, the experimental yield of this specific isomer varies drastically depending on the mechanism employed (electronic vs. coordination control).

This guide compares three primary methodologies:

  • Electrophilic Aromatic Substitution (EAS): The "Classical" approach (Low Success).

  • Directed Ortho Metalation (DoM): The "Precision" approach (High Success).

  • O-Methylation: The "Pragmatic" approach (High Reliability).

Comparative Analysis: Theoretical vs. Experimental Data[1]

The following table summarizes the efficiency of each route. Note the stark contrast between the theoretical capability and the actual isolated yield of the desired 2-isomer.

MetricMethod A: Direct Bromination (EAS)Method B: Directed Ortho Metalation (DoM)Method C: O-Methylation of Phenol
Primary Mechanism Electronic/Steric ControlCoordination Control (CIPE)SN2 Nucleophilic Substitution
Key Reagents NBS or Br2, DMF/MeCNn-BuLi, TMEDA, CBr4MeI or DMS, K2CO3
Theoretical Yield 100%100%100%
Experimental Yield (2-isomer) < 5 - 10% 75 - 85% 90 - 95%
Major Byproduct 4-bromo-3-methylanisole (>80%)6-bromo-3-methylanisole (<10%)None (Quant. conversion)
Purification Difficulty High (Isomer separation required)Medium (Recrystallization)Low (Simple wash)
Scalability High (but wrong product)Medium (Cryogenic required)High

Detailed Methodologies & Mechanistic Insights

Method A: Direct Bromination (The "Trap")

Why it fails: In standard Electrophilic Aromatic Substitution (EAS), the methoxy group is a strong ortho/para director. However, the 2-position is sterically shielded by the flanking methyl group. The electrophile (Br+) preferentially attacks the 4-position (para to OMe) or the 6-position (ortho to OMe, unhindered).

Protocol (for reference only - NOT recommended for 2-isomer):

  • Dissolve 3-methylanisole (1.0 eq) in Acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.

  • Stir at RT for 4 hours.

  • Result: GC-MS will show ~85% 4-bromo-3-methylanisole .[1] The desired 2-bromo isomer is a minor impurity.

Method B: Directed Ortho Metalation (The "Solution")

Why it works: This method relies on the Complex Induced Proximity Effect (CIPE) . The lithium atom of n-BuLi coordinates to the oxygen of the methoxy group. This coordination holds the base in close proximity to the 2-proton. Despite the steric crowding, the 2-proton is the most acidic due to the inductive electron-withdrawing effects of both the oxygen and the aromatic ring, allowing for selective deprotonation at the "sandwiched" position.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Add 3-methylanisole (10 mmol) and TMEDA (11 mmol) to anhydrous Et2O (50 mL).

  • Lithiation: Cool to 0°C (or -78°C for higher precision). Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.

    • Note: Unlike many DoM reactions requiring -78°C, the "sandwiched" lithio-species is often stabilized by the chelation, but 0°C is sufficient for n-BuLi.

  • Equilibration: Stir for 1-2 hours. The solution typically turns yellow/orange.[2]

  • Quench: Cool to -78°C. Add CBr4 or Br2 (1.2 eq) dissolved in THF.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Result: 1H NMR will confirm the 1,2,3-substitution pattern (doublet-doublet splitting disappears; typically shows a singlet or specific coupling constants for the remaining aromatic protons).

Method C: O-Methylation (The "Industry Standard")

Why it works: If 2-bromo-3-methylphenol is commercially available (or synthesized via Sandmeyer from the aniline), methylation is trivial. It bypasses the regioselectivity issue entirely by establishing the bromine position before the ether is formed.

Protocol:

  • Dissolve 2-bromo-3-methylphenol (10 mmol) in Acetone.

  • Add K2CO3 (2.0 eq) and Methyl Iodide (1.5 eq).

  • Reflux for 2 hours.

  • Result: >95% yield.

Visualizing the Pathways

The following diagram illustrates the divergence in regiochemical outcome between Electronic Control (EAS) and Coordination Control (DoM).

G Start 3-Methylanisole (Starting Material) EAS_Cond Method A: EAS (NBS, MeCN) Start->EAS_Cond DoM_Cond Method B: DoM (n-BuLi, TMEDA, Br2) Start->DoM_Cond Major_EAS 4-Bromo-3-methylanisole (Major Product >80%) WRONG ISOMER EAS_Cond->Major_EAS Steric Control Minor_EAS 2-Bromo-3-methylanisole (Trace <5%) EAS_Cond->Minor_EAS Sterically Hindered Lithio 2-Lithio-Intermediate (Stabilized by O-Li coord) DoM_Cond->Lithio Coordination Control Product_DoM 2-Bromo-3-methylanisole (Major Product >80%) CORRECT ISOMER Lithio->Product_DoM Electrophilic Quench

Figure 1: Regiochemical divergence. Method A (EAS) favors the sterically open 4-position. Method B (DoM) targets the 2-position via lithium coordination.

Critical Quality Attributes (CQA) & Validation

To ensure the experimental yield corresponds to the correct isomer, the following validation steps are mandatory.

NMR Validation Criteria

The 1,2,3-trisubstituted pattern has a distinct signature compared to the 1,3,4-pattern (Method A byproduct).

  • 2-Bromo-1-methoxy-3-methylbenzene (Target):

    • Symmetry: No plane of symmetry, but tight coupling.

    • Protons: 3 aromatic protons.

    • Key Signal: Look for the specific coupling constants (

      
       values). The protons at positions 4, 5, and 6 will show a t-splitting or dd pattern typical of contiguous protons.
      
  • 4-Bromo-1-methoxy-3-methylbenzene (Byproduct):

    • Protons at positions 2, 5, and 6.

    • Key Signal: The proton at position 2 usually appears as a distinct singlet (or very small doublet) due to lack of ortho-neighbors. If you see a singlet in the aromatic region, you likely have the wrong isomer.

Safety & Stability
  • n-BuLi: Pyrophoric. Must be handled under inert atmosphere.

  • Product Stability: The 2-bromo isomer is stable at room temperature but should be stored away from light to prevent radical debromination over long periods.

References

  • PubChem. (2025).[3] 2-Bromo-1-methoxy-3-methylbenzene Compound Summary. National Library of Medicine. [Link]

  • Snieckus, V. (1990).[4] Directed Ortho Metalation.[4][5][6][7] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM mechanism and regioselectivity).

  • Smith, K., et al. (2000).[7] Regioselective bromination of activated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the steric limitations of EAS).

Sources

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